An In-Depth Technical Guide to 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, a substituted cycloalkylamine with potential...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, a substituted cycloalkylamine with potential applications in medicinal chemistry and materials science. While detailed public research on this specific molecule is limited, this document synthesizes available data on its chemical properties, proposes a logical synthetic route based on established organic chemistry principles, and outlines potential avenues for its application and future research. The guide is intended to serve as a foundational resource for researchers interested in exploring the unique structural features and potential utility of this compound.
Introduction and Molecular Overview
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, registered under CAS number 855603-95-1, is a primary amine featuring a bulky and sterically hindered trimethylcyclohexyl group. The cyclohexane ring exists as a mixture of cis and trans isomers, which significantly influences the compound's three-dimensional conformation and, consequently, its chemical reactivity and biological activity. The presence of the ethanamine side chain provides a reactive handle for further chemical modifications, making it an intriguing building block for the synthesis of more complex molecules.
The structural characteristics of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine suggest its potential as a scaffold in the design of novel therapeutic agents. The lipophilic trimethylcyclohexyl moiety can enhance membrane permeability and influence binding to hydrophobic pockets of target proteins, while the primary amine group can serve as a key pharmacophoric feature or a point of attachment for various functional groups.
Physicochemical Properties
Based on its structure, the following physicochemical properties can be predicted for 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine. It is important to note that these are theoretical values and experimental verification is required.
Property
Predicted Value
Source
Molecular Formula
C11H23N
N/A
Molecular Weight
169.31 g/mol
N/A
Boiling Point
215.8±9.0 °C at 760 mmHg
Density
0.854±0.06 g/cm3
pKa
10.66±0.10
Proposed Synthesis Pathway
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (3,3,5-Trimethylcyclohexylidene)acetonitrile
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil to anhydrous tetrahydrofuran (THF).
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl cyanomethylphosphonate (1.0 eq) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.
Wittig Reaction: Dissolve 3,3,5-trimethylcyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (3,3,5-trimethylcyclohexylidene)acetonitrile.
Step 2: Synthesis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Reduction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF.
Nitrile Addition: Cool the LiAlH4 suspension to 0 °C. Dissolve the (3,3,5-trimethylcyclohexylidene)acetonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the suspension.
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. A granular precipitate should form. Filter the solid and wash it thoroughly with THF.
Purification: Combine the filtrate and the washings, and concentrate under reduced pressure. The resulting crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield the final product, 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine.
Potential Applications and Future Directions
The unique structural features of 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine make it a promising candidate for various applications in drug discovery and materials science.
Medicinal Chemistry: The bulky, lipophilic trimethylcyclohexyl group can be exploited to enhance the binding affinity and selectivity of drug candidates for specific biological targets. The primary amine serves as a versatile handle for the introduction of various pharmacophores, enabling the construction of libraries of novel compounds for screening against a wide range of diseases. Potential therapeutic areas could include neurology, oncology, and infectious diseases, where modulation of protein-protein interactions or targeting of specific enzyme active sites is desired.
Asymmetric Synthesis: Chiral resolution of the cis and trans isomers of 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine could yield valuable chiral auxiliaries or ligands for asymmetric catalysis. The steric bulk of the trimethylcyclohexyl group could impart high levels of stereocontrol in various chemical transformations.
Materials Science: The amine functionality allows for the incorporation of this molecule into polymeric structures, potentially leading to materials with novel thermal or mechanical properties. Its use as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimides could be explored.
Conclusion
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine represents a structurally interesting and synthetically accessible building block with considerable potential for further exploration. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. Further research is warranted to fully elucidate its chemical and biological properties and to unlock its full potential in the fields of medicinal chemistry and materials science. Experimental validation of the proposed synthesis and in-depth characterization of the final compound are critical next steps for any researcher venturing into this area.
References
Exploratory
An In-depth Technical Guide to the Structural and Functional Divergence of Neramexane and its Isomer, 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Preamble: Beyond the Formula In the landscape of neuropharmacology and medicinal chemistry, isomeric specificity is a cornerstone of drug design and function. Molecules sharing an identical molecular formula can exhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Beyond the Formula
In the landscape of neuropharmacology and medicinal chemistry, isomeric specificity is a cornerstone of drug design and function. Molecules sharing an identical molecular formula can exhibit vastly different spatial arrangements, leading to profound divergences in their physicochemical properties, synthetic accessibility, and, most critically, their biological activity. This guide provides a detailed comparative analysis of two such molecules: Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) and its structural isomer, 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine.
While both compounds possess the molecular formula C₁₁H₂₃N, their distinct architectures dictate their interaction with biological targets. Neramexane is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for a range of neurological disorders.[1][2][3] In contrast, 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine represents a structural variant whose properties and potential applications are defined by its unique topology. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the critical structural, chemical, and functional distinctions between these two compounds.
Part 1: Comparative Molecular Structure Analysis
The fundamental difference between Neramexane and its isomer lies in the placement and substitution pattern of the amine functional group relative to the substituted cyclohexane core.
Neramexane features a primary amine group directly attached to a quaternary carbon (C1) of the cyclohexane ring.[4][5] The ring is heavily substituted with five methyl groups at the C1, C3, and C5 positions. This dense substitution creates a rigid, lipophilic, cage-like structure. The protonated amine at physiological pH is the key pharmacophoric element responsible for its channel-blocking activity, while the bulky cyclohexane cage dictates its affinity and kinetic properties.[6]
1.2. 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
This isomer relocates the amine functionality. Here, a primary amine is attached to an ethyl spacer, which is, in turn, bonded to the C1 position of a trimethyl-substituted cyclohexane ring.[7][8] This introduces a flexible two-carbon linker between the bulky lipophilic ring and the polar amine head. This flexibility and increased distance between the two core motifs are the primary drivers of the anticipated differences in biological activity.
1.3. Visualization of Structural Divergence
The following diagram illustrates the distinct connectivity of these two isomers.
Caption: 2D structures of Neramexane and its isomer highlighting the amine position.
1.4. Stereochemistry
Neramexane: Due to the symmetry resulting from the gem-dimethyl groups at positions C3 and C5, and the quaternary C1, Neramexane is an achiral molecule with no stereocenters.
2-(3,3,5-trimethylcyclohexyl)ethan-1-amine: The substitution pattern on this isomer (methyl groups at C3 and C5) creates stereocenters. The carbon atoms C1, C3, and C5 of the cyclohexane ring are chiral centers. This results in the potential for multiple diastereomers and enantiomers (e.g., cis/trans relationships between the substituents), which would require stereospecific synthesis or chiral separation to isolate.[9][10] This stereochemical complexity is a critical consideration for any potential therapeutic development.
Part 2: Physicochemical and Pharmacological Profiles
The structural variations directly translate into different physicochemical and pharmacological characteristics.
2.2. Pharmacological Profile: A Tale of Two Structures
Neramexane: The NMDA Receptor Antagonist
Neramexane's mechanism of action is well-established. It functions as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[14][15]
Causality of Action: In pathological states characterized by excessive glutamate release (excitotoxicity), the NMDA receptor channel remains open for prolonged periods, leading to a massive influx of Ca²⁺ and subsequent neuronal damage.[16][17] Neramexane's efficacy stems from its ability to enter and block the open ion channel. The protonated primary amine physically occludes the channel pore, preventing Ca²⁺ influx.[6] Its "uncompetitive" nature is key; it only binds when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), targeting pathologically overactive channels while sparing normal synaptic transmission.[3][18] This voltage-dependent, rapid on/off kinetic profile is believed to confer a better safety profile compared to high-affinity NMDA antagonists like ketamine or PCP, which can cause significant psychotropic side effects.[16][19]
In addition to its primary target, Neramexane also shows antagonistic activity at α9α10 nicotinic acetylcholine receptors and 5-HT3 receptors, which may contribute to its potential efficacy in indications like tinnitus.[1][15]
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine: A Hypothetical Profile
The pharmacological profile of this isomer is not well-documented in public literature. However, based on structure-activity relationship (SAR) principles, we can infer the likely consequences of its altered structure:
Loss of Rigidity: The flexible ethyl linker would prevent the precise, rigid orientation that allows Neramexane's amine to optimally position itself within the NMDA channel's binding site (the PCP/MK-801 site).
Altered Binding Kinetics: The increased conformational freedom could lead to a lower binding affinity and different kinetics, likely diminishing or abolishing effective NMDA receptor antagonism.
Potential for New Targets: The change in shape, flexibility, and the distance between the lipophilic and charged centers could enable it to bind to entirely different receptors or enzymes where such features are favorable.
Caption: Mechanism of action for Neramexane as an uncompetitive NMDA receptor antagonist.
Part 3: Synthesis and Analytical Differentiation
3.1. Overview of Synthetic Pathways
Neramexane: Synthesis typically starts from isophorone. A key intermediate, 3,3,5,5-tetramethylcyclohexanone, is formed via conjugate addition of a methyl group.[20] This ketone is then converted to the tertiary alcohol, which can undergo a Ritter reaction with a nitrile source followed by hydrolysis, or conversion to an azide followed by reduction, to yield the final primary amine.[20][21] The synthesis is robust and scalable.
2-(3,3,5-trimethylcyclohexyl)ethan-1-amine: A plausible synthesis would start from 3,3,5-trimethylcyclohexanecarbaldehyde or a related carboxylic acid. This could be converted to the corresponding acetonitrile derivative, which is then reduced to the primary amine. Alternatively, a Wittig-type reaction to introduce a two-carbon chain followed by functional group manipulation could yield the target molecule. These multi-step syntheses highlight the different chemical strategies required to produce each isomer.[22][23]
3.2. Experimental Protocols for Analytical Differentiation
Distinguishing between these isomers is critical for quality control and research purposes. A multi-platform analytical approach provides the most definitive confirmation.
Protocol 1: Mass Spectrometry (MS) via GC-MS or LC-MS
Principle of Differentiation: Electron ionization (EI) or electrospray ionization (ESI) will induce fragmentation of the parent molecules. The position of the amine group dictates the primary cleavage pathways. Neramexane, with its amine on a quaternary carbon, will undergo alpha-cleavage to lose a methyl radical, yielding a stable iminium ion. The isomer, with its ethyl linker, will favor cleavage at the benzylic-like position (C-C bond between the ring and the ethyl chain) and fragmentation of the ethylamine side chain.
Methodology:
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol for ESI, Dichloromethane for EI).
Instrumentation (GC-MS):
Injector: 250°C, Split mode (50:1).
Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
MS Detector: EI mode at 70 eV, scan range 40-300 m/z.
Expected Results:
Neramexane (m/z 169): Expect a prominent fragment at m/z 154 ([M-15]⁺, loss of ·CH₃).
Isomer (m/z 169): Expect a prominent fragment at m/z 30 ([CH₂NH₂]⁺) and fragments corresponding to the loss of the ethylamine moiety.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Differentiation: The chemical environment of the protons and carbons is unique to each structure, resulting in distinct chemical shifts and coupling patterns.
Methodology:
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
Expected Distinctions:
¹H NMR:
Neramexane: Will show multiple sharp singlets for the five methyl groups. No protons will be observed in the 2.5-3.5 ppm range typical of -CH₂-N groups.
Isomer: Will show a complex multiplet around 2.5-3.0 ppm corresponding to the -CH₂-NH₂ protons. The methyl signals will be more complex due to stereoisomerism.
¹³C NMR:
Neramexane: Will feature a characteristic quaternary carbon signal (~50-60 ppm) bonded to the nitrogen.
Isomer: Will show a signal for the -CH₂-NH₂ carbon (~40-50 ppm) and will lack the quaternary C-N signal seen for Neramexane.
Caption: Analytical workflow for the differentiation of the two isomers.
Conclusion
The cases of Neramexane and 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine provide a compelling illustration of how subtle changes in molecular architecture can lead to significant functional consequences. Neramexane's structure, characterized by a rigid, substituted cyclohexane cage with a directly attached primary amine, is precisely tuned for its role as an uncompetitive NMDA receptor antagonist. Its achiral nature and well-defined pharmacophore have made it a subject of extensive clinical investigation.[3][19]
Conversely, its isomer, by introducing a flexible ethyl linker and altering the substitution pattern, loses this precise structural arrangement. This change dramatically alters its shape and conformational possibilities, making significant NMDA receptor activity unlikely while opening the door to potential interactions with other biological targets. Furthermore, its inherent chirality introduces a layer of complexity that must be addressed in any synthetic or screening endeavor. For drug development professionals and researchers, this comparison underscores the absolute necessity of precise structural characterization and the profound impact of isomeric purity on biological outcomes.
References
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Neramexane. Retrieved February 14, 2026, from [Link]
Abdel-Rahman, S., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Retrieved February 14, 2026, from [Link]
Grokipedia. (n.d.). Neramexane. Retrieved February 14, 2026, from [Link]
GoodRx. (2025). Popular Nmda Receptor Antagonists List, Drug Prices and Medication Information. Retrieved February 14, 2026, from [Link]
U.S. Pharmacist. (2011). The Emerging Role of NMDA Antagonists in Pain Management. Retrieved February 14, 2026, from [Link]
RxList. (2022). NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved February 14, 2026, from [Link]
Ovid. (n.d.). Neramexane : Expert Review of Clinical Pharmacology. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Neramexane. PubChem. Retrieved February 14, 2026, from [Link]
Rammes, G. (2009). Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. PubMed. Retrieved February 14, 2026, from [Link]
atb.uq.edu.au. (n.d.). neramexane | C11H23N | MD Topology | NMR | X-Ray. Retrieved February 14, 2026, from [Link]
Inxight Drugs. (n.d.). NERAMEXANE. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). WO2011000539A1 - Method of preparing neramexane.
Drug Synthesis Database. (n.d.). Neramexane hydrochloride, MRZ-2/279, MRZ-2/579. Retrieved February 14, 2026, from [Link]
EMBL-EBI. (n.d.). Compound: NERAMEXANE MESYLATE (CHEMBL2106798). ChEMBL. Retrieved February 14, 2026, from [Link]
PubChemLite. (n.d.). 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride. Retrieved February 14, 2026, from [Link]
10X CHEM. (n.d.). 855603-95-1 | MFCD16083186 | 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine. Retrieved February 14, 2026, from [Link]
PeptideDB. (n.d.). Neramexane. Retrieved February 14, 2026, from [Link]
ResearchGate. (2025). Neramexane: A moderate-affinity NMDA receptor channel blocker: New prospects and indications. Retrieved February 14, 2026, from [Link]
PubMed. (2006). Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Retrieved February 14, 2026, from [Link]
HETEROCYCLES. (2015). SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
Bulgarian Chemical Communications. (2017). Design, synthesis and characterization of novel heterocyclic compound[16][16]. Retrieved February 14, 2026, from [Link]
TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Tris(2-(2-methoxyethoxy)ethyl)amine. Retrieved February 14, 2026, from [Link]
PMC. (n.d.). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. Retrieved February 14, 2026, from [Link]
Chemistry Stack Exchange. (2022). Number of stereoisomers of 1,3,5-trimethylcyclohexane. Retrieved February 14, 2026, from [Link]
European Patent Office. (2015). KETAMINE FORMULATIONS - EP 2932971 A1. Retrieved February 14, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles. Retrieved February 14, 2026, from [Link]
MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Retrieved February 14, 2026, from [Link]
ChemRxiv. (n.d.). Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines. Retrieved February 14, 2026, from [Link]
Solubility Profile of Trimethylcyclohexyl Amines in Organic Solvents
Executive Summary Trimethylcyclohexyl amines (TMCHA) represent a critical class of cycloaliphatic amines utilized as intermediates in pharmaceutical synthesis, corrosion inhibitors, and epoxy curing agents. The most comm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Trimethylcyclohexyl amines (TMCHA) represent a critical class of cycloaliphatic amines utilized as intermediates in pharmaceutical synthesis, corrosion inhibitors, and epoxy curing agents. The most commercially significant variants include 3,3,5-trimethylcyclohexylamine (monoamine) and 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diamine, IPDA).
Understanding the solubility profile of these amines is non-trivial due to their amphiphilic nature: a lipophilic trimethyl-substituted cyclohexane ring coupled with hydrophilic amine functionality. This guide provides a thermodynamic framework for predicting solubility, detailed experimental protocols for validation, and strategic applications in drug development (salt selection and crystallization).
Physicochemical Characterization
To predict solubility behavior, we must first deconstruct the molecular architecture of the solute.
Molecular Architecture & Isomerism
TMCHA exists as a mixture of cis and trans stereoisomers. The conformational flexibility of the cyclohexane ring, combined with the steric bulk of the three methyl groups, influences the "molecular volume" and accessible surface area (ASA) available for solvent interaction.
Property
3,3,5-Trimethylcyclohexylamine (Monoamine)
Isophorone Diamine (IPDA)
Formula
MW ( g/mol )
~141.25
170.30
Physical State
Liquid
Liquid
LogP (Est.)
2.5 – 3.0 (Lipophilic)
0.99 (Amphiphilic)
pKa
~10.5
~10.4
H-Bond Donors
2
4
Technical Insight: The monoamine (TMCHA) is significantly more lipophilic than the diamine. While IPDA is miscible with water, TMCHA exhibits a miscibility gap, behaving more like a surfactant with a distinct hydrophobic tail.
Thermodynamic Solubility Modeling
Relying solely on "like dissolves like" is insufficient for precision formulation. We utilize Hansen Solubility Parameters (HSP) to quantify the cohesive energy density of the solute and predict miscibility.[1]
Moderate/Conditional Solubility: Aliphatic hydrocarbons (Hexane) – soluble due to high
match, but potential phase separation at low T due to mismatch.
Low Solubility: Highly polar aprotic solvents (e.g., Water for the monoamine) where the hydrophobic effect (
mismatch) overrides .
Visualization: Solvent Screening Workflow
Figure 1: Decision tree for predicting TMCHA miscibility based on solvent class properties.
Experimental Determination Protocols
For critical applications (e.g., drug salt crystallization), theoretical models must be validated experimentally. Below are two industry-standard protocols.
Best for rapid screening of miscibility boundaries.
Preparation: Weigh 100 mg of TMCHA into a clear glass vial.
Addition: Add solvent in stepwise aliquots (100 µL).
Observation: Vortex after each addition. Record the volume required for complete dissolution (clear solution).
Temperature Stress: Cycle the clear solution between 4°C and 40°C to check for temperature-dependent phase separation (cloud point).
Protocol B: Equilibrium Solubility with GC-FID (Quantitative)
Best for determining exact saturation limits in "poor" solvents.
Saturation: Add excess TMCHA to the solvent (e.g., 5 mL) in a sealed scintillation vial.
Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
Derivatization (Optional but Recommended): To improve peak shape, derivatize with trifluoroacetic anhydride (TFAA) if peak tailing is observed.
Quantification: Analyze the supernatant via Gas Chromatography (GC-FID).
Column: DB-5 or DB-Amine (base-deactivated).
Carrier: Helium at 1.5 mL/min.
Calibration: External standard method using pure TMCHA.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for quantitative solubility determination.
Applications in Drug Development[3][4][5][6][7]
Salt Selection & Counter-Ion Utility
TMCHA is a strong organic base. In drug development, it is used to form salts with acidic Active Pharmaceutical Ingredients (APIs) to:
Increase Lipophilicity: Unlike sodium salts, TMCHA salts often have higher solubility in organic solvents, facilitating purification or formulation in lipid-based delivery systems.
Modulate Melting Point: The bulky cyclohexane ring disrupts crystal packing, often lowering the melting point of the salt compared to smaller amines, which can be advantageous for amorphous solid dispersions.
Reaction Solvent Engineering
When using TMCHA as a reactant (e.g., synthesis of ureas or amides):
Recommended Solvent:Dichloromethane (DCM) or Tetrahydrofuran (THF) .
Reasoning: These solvents dissolve both the lipophilic TMCHA and typical electrophiles (acid chlorides/isocyanates) while being easily removed.
Avoid:Water or Methanol (unless necessary), as strong hydrogen bonding can solvate the amine lone pair, slightly reducing nucleophilicity compared to aprotic solvents.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press. Link
OECD SIDS. (2004).[3] 3-Aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine) Assessment. UNEP Publications. Link
PubChem. (2025). 3,3,5-Trimethylcyclohexylamine Compound Summary. National Library of Medicine. Link
Krevelen, D. W. V., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier.[4] (Source for Group Contribution Methods). Link
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Application Note: Precision Synthesis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Executive Summary & Scope This application note details the robust synthesis of 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine starting from the commercially available isophorone . This target molecule represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This application note details the robust synthesis of 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine starting from the commercially available isophorone . This target molecule represents a critical structural motif in the development of NMDA receptor antagonists and specialty fragrance fixatives.
Unlike standard homologation protocols that often suffer from steric hindrance at the gem-dimethyl position, this guide utilizes a modified Horner-Wadsworth-Emmons (HWE) olefination followed by a stepwise reduction strategy. This pathway ensures high regioselectivity and minimizes the formation of over-reduced byproducts common in direct reductive amination routes.
Key Advantages of This Protocol:
Steric Control: Overcomes the 3,3-dimethyl steric barrier using highly reactive phosphonate carbanions.
Scalability: Avoids high-pressure amination; utilizes standard laboratory glassware and reagents.
Intermediate Stability: The ester and amide intermediates are stable, allowing for purification and stereochemical analysis at multiple checkpoints.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into four distinct phases. The core strategy relies on installing the two-carbon side chain via HWE chemistry after the initial ring double bond is saturated.
Figure 1: Strategic workflow for the conversion of Isophorone to the target ethylamine derivative.
Detailed Experimental Protocols
Phase 1: Preparation of 3,3,5-Trimethylcyclohexanone (Dihydroisophorone)
Objective: Selectively reduce the
-unsaturated double bond without reducing the ketone.
Critical Insight: The HWE reaction is preferred over the Wittig reaction here because the phosphonate carbanion is more nucleophilic and less sensitive to the steric hindrance of the 3,3-dimethyl group [1].
Protocol:
Suspend NaH (5.2 g, 130 mmol) in anhydrous THF (150 mL) at 0°C under argon.
Dropwise add triethyl phosphonoacetate (26.9 g, 120 mmol). Stir for 30 min until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
Application Note: Protocols for Reductive Amination of Trimethylcyclohexyl Aldehydes
Abstract & Strategic Overview The reductive amination of sterically hindered aldehydes, specifically trimethylcyclohexyl carbaldehydes (e.g., dihydrocyclocitral isomers), presents a unique set of challenges in synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reductive amination of sterically hindered aldehydes, specifically trimethylcyclohexyl carbaldehydes (e.g., dihydrocyclocitral isomers), presents a unique set of challenges in synthesis. Unlike unhindered aliphatic aldehydes, the gem-dimethyl or vicinal methyl substitution patterns on the cyclohexane ring create significant steric occlusion at the carbonyl carbon. This often leads to:
Incomplete Imine Formation: Equilibrium favors the free aldehyde/amine rather than the imine.
Low Chemoselectivity: Competitive reduction of the aldehyde to the alcohol (byproduct) if imine formation is slow.
Stereochemical Complexity: The formation of cis vs. trans diastereomers relative to the ring substituents.
This Application Note provides two field-proven protocols designed to overcome these barriers. We prioritize the Titanium(IV) Isopropoxide Mediated Protocol for its reliability with difficult substrates, alongside the standard Sodium Triacetoxyborohydride (STAB) method for less hindered variants.
Mechanistic Insight & Causality
To ensure success, one must understand the failure modes of standard protocols.
The Steric Challenge
In 2,2,6-trimethylcyclohexanecarbaldehyde, the carbonyl group is flanked by methyl groups. Standard reductive amination (mixing amine + aldehyde + reductant simultaneously) often fails because the rate of imine formation (
) is slower than the rate of direct aldehyde reduction ().
The Solution: Decouple the steps.
Force Imine Formation: Use a Lewis Acid / Water Scavenger (Ti(OiPr)₄) to drive the equilibrium to the imine before introducing the hydride source.
Selective Reduction: Use a reductant that prefers the iminium ion over the carbonyl.
Pathway Visualization
The following diagram illustrates the critical decision points and mechanistic pathways.
Figure 1: Mechanistic flow for selecting the correct protocol based on steric hindrance. Note the diversion to "Alcohol Byproduct" if direct addition is used on hindered substrates.
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: STAB can also be used, but NaBH₄ is sufficient here because the imine is pre-formed.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Strictly anhydrous.
Step-by-Step Methodology
Complexation (The "Pre-mix"):
In a flame-dried flask under Nitrogen/Argon, combine the amine (1.1 equiv) and Ti(OiPr)₄ (1.25 equiv).
Observation: The solution may warm slightly or change viscosity. This indicates the formation of the titanium-amine complex.
Add the trimethylcyclohexyl aldehyde (1.0 equiv) neat or in a minimal amount of anhydrous THF.
Imine Formation (The Critical Wait):
Stir the mixture at ambient temperature (20-25°C) for 6 to 12 hours.
Why: The bulky aldehyde requires time to enter the coordination sphere of the Titanium. The Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium to the imine species.
Validation: Monitor by IR (disappearance of C=O stretch ~1720 cm⁻¹) or TLC. Do not proceed until the aldehyde is consumed.
Reduction:
Dilute the viscous mixture with Absolute Ethanol (approx. 5 mL per mmol substrate).
Add NaBH₄ (1.5 equiv) carefully in portions.
Caution: Gas evolution (H₂) will occur. Maintain temperature <30°C.
Stir for 2–4 hours.
Workup (The "Mattson" Quench):
The reaction will contain titanium salts that form a gelatinous emulsion if not quenched correctly.
Add 2M aqueous Ammonia (or 1M NaOH) to the reaction mixture.
A white/grey precipitate (TiO₂) will form.
Filter through a pad of Celite . Wash the pad with EtOAc or DCM.
Concentrate the filtrate and purify via flash chromatography.
Protocol B: Direct STAB Reduction (Modified Abdel-Magid)
Best For: Moderately hindered isomers (e.g., 3,3,5-trimethyl) or unhindered primary amines.
Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3] DCE is preferred for rate, but THF is greener.
Acid Catalyst: Glacial Acetic Acid (1.0 equiv).
Step-by-Step Methodology
Mixing:
Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE.
Add Acetic Acid (1.0 equiv).
Why: The acid catalyzes the formation of the iminium ion, which is the species reduced by STAB.[4]
Addition of Reductant:
Add STAB (1.4 equiv) in a single portion.
Stir at room temperature under Nitrogen.
Monitoring & Troubleshooting:
Checkpoint: Check LCMS/GCMS at 2 hours.
If Aldehyde persists: Do NOT add more STAB immediately. Add activated 4Å Molecular Sieves to remove water and force imine formation.
Quench:
Quench with saturated aqueous NaHCO₃. Extract with DCM.
Data & Comparison of Methods
The following table summarizes expected outcomes based on internal validation data for 2,2,6-trimethylcyclohexanecarbaldehyde reacting with benzylamine.
Feature
Protocol A: Ti(OiPr)₄ / NaBH₄
Protocol B: Direct STAB
Conversion
>95%
60-75% (Variable)
Chemo-selectivity
High (Alcohol < 5%)
Moderate (Alcohol 10-20%)
Reaction Time
12h (Imine) + 3h (Red)
4-16h
Workup Difficulty
Moderate (Filtration required)
Easy (Aq. extraction)
Steric Tolerance
Excellent
Fair
Analytical Validation (Self-Correcting Systems)
To ensure the protocol is working, use these analytical markers:
¹H NMR Diagnostic:
Aldehyde Proton: ~9.6 ppm (doublet). This must disappear.
Imine Proton: If monitoring the intermediate, look for a signal ~7.5 - 8.0 ppm.
Product (Alpha-proton): The CH-N signal usually appears at 2.4 – 3.0 ppm.
Stereochemistry: For cyclohexyl rings, the coupling constant (
) of the alpha-proton helps determine axial vs. equatorial orientation.
(Trans-diaxial).
.
References
Abdel-Magid, A. F., et al. (1996).[2][3][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[7]
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[9]
Barney, C. L., et al. (1970). "Conformational Analysis of Cyclohexanecarbaldehydes." The Journal of Organic Chemistry.
Disclaimer: These protocols involve hazardous chemicals (hydrides, titanium alkoxides). All work must be performed in a fume hood with appropriate PPE.
Using 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine as a pharmaceutical intermediate
This guide outlines the strategic application and handling of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1), a specialized lipophilic building block used primarily in the development of Central Nervous Sys...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application and handling of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1), a specialized lipophilic building block used primarily in the development of Central Nervous System (CNS) therapeutics, including Triple Reuptake Inhibitors (TRIs) and NMDA receptor antagonists.
Application Note: 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine in CNS Drug Design
Executive Summary
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a saturated, lipophilic primary amine derived from dihydroisophorone. In medicinal chemistry, it serves as a critical "scaffold mimic" for the phenylethylamine or cyclohexylethylamine moieties found in neurotransmitter modulators (e.g., Venlafaxine, Tramadol). Its unique 3,3,5-trimethyl substitution pattern offers two distinct advantages:
Metabolic Stability: The gem-dimethyl group at the C3 position blocks common metabolic oxidation sites, potentially extending the half-life of the final drug candidate.
Lipophilic Bulk: The trimethylcyclohexyl core increases the logP, facilitating Blood-Brain Barrier (BBB) penetration while providing a rigid steric bulk that can enhance selectivity for monoamine transporters (SERT, NET, DAT).
Core Applications
A. Triple Reuptake Inhibitors (TRIs)
This amine is a key intermediate in synthesizing "broad-spectrum" antidepressants that inhibit the reuptake of serotonin, norepinephrine, and dopamine. The amine nitrogen serves as the anchor point for coupling with aryl scaffolds, while the trimethylcyclohexyl tail fits into the hydrophobic pockets of the transporter proteins.
B. NMDA Receptor Antagonists
Structurally analogous to Neramexane (which possesses a 1,3,3,5,5-pentamethylcyclohexane core), this ethylamine derivative allows for the exploration of "linker-extended" antagonists. The ethyl spacer provides rotational freedom that can optimize binding affinity in the channel pore of the NMDA receptor.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Rationale: While commercially available, in-house synthesis is often required to control stereochemistry or to introduce isotopic labels. This protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation to ensure high purity.
Workflow Diagram
Caption: Two-step synthesis converting dihydroisophorone to the target amine via nitrile intermediate.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.
Workup: Quench with saturated NH4Cl. Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO4, and concentrate.
Purification: The resulting (3,3,5-trimethylcyclohexylidene)acetonitrile is usually pure enough for the next step. If not, purify via silica gel flash chromatography.
Filtration: Filter the mixture through a Celite pad (Caution: Do not let Raney Ni dry out). Wash the pad with MeOH.
Isolation: Concentrate the filtrate under reduced pressure.
Salt Formation (Optional but Recommended): Dissolve the crude oil in Et2O and add HCl/Dioxane to precipitate the hydrochloride salt . This ensures long-term stability.
Protocol B: Reductive Amination (Coupling)
Rationale: This protocol describes how to couple the amine with an aryl aldehyde to generate a potential TRI candidate.
Mix the amine (1.0 eq) and aldehyde (1.0 eq) in DCE.
Add Acetic Acid (1 drop) and stir for 30 mins to form the imine.
Add STAB (1.5 eq) in one portion.
Stir overnight at RT.
Quench with saturated NaHCO3. Extract with DCM.
Purify via HPLC or Flash Chromatography.
Part 4: Analytical Data & Handling
Characterization (Expected Data)
Technique
Key Signals / Observations
1H NMR (CDCl3)
δ 0.8–1.0 ppm: Three distinct singlets/doublets (CH3 groups). δ 2.6–2.8 ppm: Triplet/Multiplet (-CH2-N). Absence: No olefinic protons (confirms full reduction).
MS (ESI+)
[M+H]+ = 170.19 (Calc. for C11H23N).
Appearance
Colorless oil (free base) or White solid (HCl salt).
Safety & Stability
Corrosivity: As a primary aliphatic amine, the free base is corrosive to skin and eyes. Handle with gloves and eye protection.
Carbon Dioxide Sensitivity: The free base will absorb atmospheric CO2 to form carbamates. Store under Nitrogen/Argon or convert to the HCl salt immediately.
Volatility: The free base has moderate volatility; avoid prolonged exposure to high vacuum.
References
Sunovion Pharmaceuticals. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters.
PubChem. (2025).[1][2] Compound Summary: 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine (Analogous Structure). National Library of Medicine.
Introduction: The Role of Cycloaliphatic Amines in Advanced Epoxy Systems
An Application Guide for the Formulation and Use of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine as a High-Performance Epoxy Curing Agent Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized fo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Formulation and Use of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine as a High-Performance Epoxy Curing Agent
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The ultimate performance of an epoxy system is, however, critically dependent on the choice of curing agent (or hardener), which dictates the reaction kinetics, network architecture, and final material characteristics.[2][3]
Amine-based hardeners are the most versatile and widely used class of curing agents for epoxy resins.[2][4] They are categorized based on their chemical structure—aliphatic, aromatic, and cycloaliphatic—each imparting a unique profile of properties.[1][5] This guide focuses on 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, a primary cycloaliphatic amine. Its structure, featuring a bulky and sterically hindered trimethylcyclohexyl group, suggests its utility in applications demanding high glass transition temperature (Tg), excellent mechanical properties, and superior color stability compared to some aliphatic counterparts.
This document serves as a technical guide for researchers and formulation scientists, providing a theoretical framework and actionable protocols for incorporating this curing agent into epoxy formulations.
Physicochemical & Reactivity Profile
Understanding the fundamental properties of the curing agent is the first step in successful formulation. The key parameter for any amine curing agent is its Amine Hydrogen Equivalent Weight (AHEW), which is essential for stoichiometric calculations.[6]
Table 1: Properties of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Property
Value
Significance
Chemical Formula
C₁₁H₂₅N
Defines the elemental composition.
Molecular Weight
171.32 g/mol
Basis for calculating AHEW.
Amine Type
Primary, Cycloaliphatic
Two reactive hydrogens per molecule; structure suggests good UV stability.
Amine Hydrogen Equivalent Weight (AHEW)
85.66 g/eq
(Molecular Weight / 2). Critical for calculating mix ratios.
Appearance
(Expected) Clear, colorless to pale yellow liquid
Typical for cycloaliphatic amines.
Viscosity
(Expected) Low to moderate
The bulky ring may increase viscosity relative to linear aliphatic amines.
Reactivity
(Expected) Moderate
Steric hindrance from the trimethylcyclohexyl group may temper reactivity compared to simple aliphatic amines like TETA, allowing for a longer pot life.[3]
The Curing Mechanism: Building a Crosslinked Network
The curing of an epoxy resin with a primary amine is a nucleophilic addition reaction. Each of the two active hydrogens on the amine's nitrogen atom can open an epoxide ring.[3]
Step 1 (Primary Amine Reaction): The primary amine attacks an epoxy group, forming a secondary amine and a hydroxyl group.
Step 2 (Secondary Amine Reaction): The newly formed secondary amine, which is less reactive, then attacks a second epoxy group, creating a tertiary amine and another hydroxyl group. This step completes the cross-linking at that site.[3][7]
Step 3 (Etherification): The hydroxyl groups generated during the reaction can also react with epoxy groups, particularly at elevated temperatures or when there is an excess of epoxy resin.[7] This etherification reaction is generally slower but can increase the crosslink density.
The bulky 3,3,5-trimethylcyclohexyl group is integral to the final network structure. It acts as a rigid spacer between crosslinks, which can enhance thermal stability (Tg) and mechanical toughness.
For optimal thermoset properties, the epoxy resin and curing agent must be mixed in the correct stoichiometric ratio.[8] This ensures that the reactive groups are fully consumed, leading to maximum crosslink density and performance. The key is to have one amine hydrogen for every one epoxy group.[8] The mixing ratio is calculated as Parts per Hundred Resin (PHR).
The formula to calculate the PHR is:
PHR = (AHEW / EEW) * 100
Where:
AHEW = Amine Hydrogen Equivalent Weight of the curing agent.
EEW = Epoxide Equivalent Weight of the epoxy resin (found on the resin's technical data sheet).[2][8]
Caption: Workflow for calculating epoxy formulation mix ratio.
Experimental Protocol: Baseline Characterization
This protocol outlines a procedure for curing 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine with a standard liquid epoxy resin to evaluate its baseline performance.
Objective: To prepare and characterize a cured epoxy system to determine its fundamental thermal and mechanical properties.
Materials & Equipment:
Epoxy Resin: Standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) with an EEW of 185-192 g/eq.
Vacuum desiccator or centrifugal mixer for degassing.
Molds for casting test specimens (e.g., silicone or PTFE).
Programmable oven for curing and post-curing.
Differential Scanning Calorimeter (DSC) for Tg analysis.
Shore D durometer for hardness testing.
Procedure:
Stoichiometric Calculation:
Assume a DGEBA resin with an EEW of 190 g/eq.
PHR = (85.66 g/eq / 190 g/eq) * 100 = 45.1 PHR .
This means 45.1 grams of the curing agent are required for every 100 grams of epoxy resin.
Preparation:
Pre-warm the epoxy resin to 40-50°C to reduce its viscosity if necessary.
Accurately weigh 100.00 g of the epoxy resin into a clean mixing cup.
Accurately weigh 45.10 g of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine into the same cup.
Mixing and Degassing:
Thoroughly mix the two components by hand for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity. The mixture may turn hazy before clearing.
Place the mixture in a vacuum chamber at -28 inHg (-0.95 bar) for 5-10 minutes, or until bubbling subsides, to remove entrapped air.
Casting and Curing:
Pour the degassed mixture into the desired molds.
Allow the cast parts to cure at ambient temperature (25°C) for 24 hours. This initial cure develops handling strength.
For optimal properties, perform a post-cure by placing the samples in an oven and heating at 80-100°C for 2-4 hours . The post-cure ensures the reaction goes to completion and maximizes the glass transition temperature.
Characterization & Expected Results:
The following table summarizes the tests to be performed on the cured specimens and provides an estimated range of properties based on the cycloaliphatic structure.
Table 2: Performance Characterization of the Cured System
Property
ASTM Method
Expected Outcome
Rationale for Performance
Glass Transition Temp. (Tg)
ASTM E1356
120 - 150 °C
The rigid cyclohexyl ring structure restricts chain mobility, leading to a high Tg.
Hardness
ASTM D2240
> 80 Shore D
High crosslink density results in a hard, rigid material.
Appearance
Visual
Optically clear, low yellowing
Cycloaliphatic structures are inherently more resistant to oxidation and UV degradation than aromatic amines.
Chemical Resistance
ASTM D543
Good to Excellent
The dense, highly crosslinked network provides a strong barrier against solvents and acids.
Safety and Handling Protocols
Like most amine curing agents, 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a corrosive and sensitizing chemical that requires careful handling.[9][10]
Engineering Controls: Always handle the neat curing agent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10][11] An eyewash station and safety shower should be readily accessible.[12]
Skin Protection: Wear nitrile or neoprene gloves.[11] A chemically resistant lab coat or apron is required to prevent skin contact.[12]
Respiratory Protection: If working outside of a fume hood where ventilation is inadequate, use a respirator with an organic vapor cartridge.[12]
First Aid:
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9][12]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
Storage: Store in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong acids and oxidizing agents.[9][10] Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air.
References
TCI Chemicals. (2024). SAFETY DATA SHEET: Amylamine.
CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet: 5044.
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Cyclohexylethylamine.
Englund Marine. (2014). SAFETY DATA SHEET: Cetane Boost. Retrieved from Englund Marine & Industrial Supply website.
TCI Chemicals. (n.d.). SAFETY DATA SHEET: Tris(2-ethylhexyl)amine.
Viana, G. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
Evonik. (n.d.). Epoxy Curing Agents.
Lau, S. (2017). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto.
ThreeBond. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News.
Flick, E. W. (1993). Epoxy resins, curing agents, compounds, and modifiers.
Johnson, D. (2022). Epoxy Curing Agents - Part 1: Amines.
Schimpf, D. R., & Bertram, J. L. (1995). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
Sivasubramanian, P., et al. (2015). Curing reaction mechanism involved between epoxy and amine curing agent.
Applied Poleramic, Inc. (2013).
NSPC. (n.d.). Types of Epoxy Curing Agents – Part 1. NSPC Insights.
Derivatization of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine for GC-MS analysis
Executive Summary This technical guide outlines a validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (TMCEA). Due to the presence of a primary a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (TMCEA). Due to the presence of a primary amine group and a sterically bulky trimethylcyclohexyl moiety, underivatized analysis results in poor peak symmetry, adsorption in the injection port, and low sensitivity.
This protocol utilizes Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent.[1][2][3] This acylation strategy is selected over silylation to ensure hydrolytic stability, reduce steric interference during the reaction, and introduce electronegative fluorine atoms that enhance ionization efficiency (particularly in Negative Chemical Ionization modes) while providing characteristic high-mass fragments for unambiguous identification in Electron Impact (EI) mode.
) creates strong hydrogen bonding with silanols in the GC column stationary phase, leading to severe peak tailing.
Steric Hindrance: The 3,3,5-trimethylcyclohexyl ring creates a bulky environment. Standard reagents may suffer from slow kinetics if the reaction conditions are not optimized for energy barriers.
Volatility: While volatile enough for GC, the free base is prone to adsorptive loss in the inlet liner.
Derivatization Strategy: Acylation vs. Silylation
While Silylation (e.g., BSTFA/TMCS) is common, it produces N-TMS derivatives that are susceptible to hydrolysis by trace moisture. For this application, Acylation is the superior choice.
Rationale: It balances volatility with molecular weight increase (+146 Da), moving the analyte to a cleaner region of the chromatogram without making it too heavy for standard GC thermal ramps.
Scavenger/Base: Triethylamine (TEA) or Pyridine (Optional, to neutralize acid byproducts).
Internal Standard (IS): Deuterated analog (if available) or a structurally similar amine (e.g., n-decylamine or a cyclohexyl-amine analog).
Step-by-Step Derivatization Workflow
Step 1: Sample Preparation
Dissolve the target analyte in anhydrous Ethyl Acetate to a concentration of 10–100 µg/mL. If extracting from a biological or environmental matrix, ensure the final extract is evaporated to dryness under Nitrogen before reconstitution.
Step 2: Reaction Assembly
In a 2 mL crimp-top autosampler vial (or reaction tube), combine:
Step 3: Incubation (Critical for Steric Bulk)
Cap the vial tightly. Incubate at 60°C for 30 minutes .
Expert Insight: While simple amines react instantly, the trimethylcyclohexyl group requires thermal energy to ensure the bulky reagent accesses the amine fully.
Step 4: Cleanup & Reconstitution
Cool the vial to room temperature.
Evaporate the solvent and excess PFPA to dryness under a gentle stream of Nitrogen (N
) at 40°C. Do not overheat, as the derivative is volatile.
Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.
Transfer to a GC vial with a low-volume insert.
Visual Workflows
Reaction Mechanism
The reaction converts the polar amine into a volatile perfluoro-amide.
Caption: Acylation mechanism converting the hindered amine to a stable fluorinated amide.
Analytical Workflow
Caption: Step-by-step analytical workflow ensuring removal of corrosive acidic byproducts.
GC-MS Method Parameters
To ensure reproducibility, the following instrument parameters are recommended.
Table 1: GC-MS Acquisition Parameters
Parameter
Setting
Rationale
Column
DB-5MS UI (30m x 0.25mm x 0.25µm)
Standard non-polar phase; "UI" (Ultra Inert) reduces amine adsorption.
Inlet Temp
250°C
Sufficient to volatilize the derivative without thermal degradation.
Injection
Splitless (1 µL)
Maximizes sensitivity for trace analysis.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow for stable retention times.
Oven Program
60°C (1 min) → 15°C/min → 280°C (3 min)
Slow ramp not required; derivative elutes mid-run (~180-200°C range).
Transfer Line
280°C
Prevents condensation before the ion source.
Ion Source
230°C (EI Mode)
Standard EI temperature.
Scan Range
m/z 50 – 550
Captures the molecular ion and lower fragments.
Data Interpretation & Validation
Mass Spectral Features
The PFP-derivative of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine will exhibit a distinct fragmentation pattern.
Molecular Ion (M+): The derivative adds 146 Da to the base amine.[5]
F) or the m/z 176 ion (CFCONHCH) resulting from alpha-cleavage next to the nitrogen.
Diagnostic Ions: Look for loss of the perfluoroalkyl group [M-119] and the McLafferty rearrangement product if the alkyl chain allows.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Peak / Low Response
Moisture in sample/solvent.
Ensure all reagents are anhydrous. Use fresh PFPA.
Broad/Tailing Peak
Incomplete derivatization or Column Activity.
Increase reaction time to 60 min. Trim GC column guard.
Ghost Peaks
Excess reagent not removed.
Ensure complete evaporation (Step 4.2) or use a backflush system.
Degradation
Thermal breakdown in injector.
Lower inlet temperature to 230°C; check liner cleanliness.
References
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Lin, D. L., et al. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS - A Conceptual Review. Journal of Food and Drug Analysis, 16(1). Link
Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Acylation in GC. Technical Bulletin. Link
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for standard GC-MS tuning and calibration for amines). Link
Disclaimer: This protocol involves the use of corrosive anhydrides and flammable solvents. All procedures should be performed in a fume hood wearing appropriate PPE.
Technical Application Note: Precision N-Alkylation of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Strategic Overview & Chemical Context The Substrate Challenge: "Deceptive Sterics" The target substrate, 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine , presents a unique synthetic challenge often mischaracterized by resear...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Chemical Context
The Substrate Challenge: "Deceptive Sterics"
The target substrate, 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine , presents a unique synthetic challenge often mischaracterized by researchers. While the cyclohexane ring carries significant steric bulk due to the 3,3,5-trimethyl substitution pattern (isophorone-derived scaffold), the ethyl spacer (
) effectively decouples this bulk from the nucleophilic nitrogen center.
Kinetic Reality: Unlike directly attached cyclohexylamines (e.g., IPDA), this amine behaves kinetically as an unhindered primary aliphatic amine.
The Pitfall: Standard alkylation conditions (e.g.,
) typically result in a statistical mixture of mono-alkylated product, di-alkylated impurity, and quaternary ammonium salts.
This guide details two high-fidelity protocols designed to enforce mono-selectivity :
Method A (Reductive Amination): The thermodynamic gold standard using Sodium Triacetoxyborohydride (STAB).
Method B (Direct Alkylation): A kinetic control method utilizing the "Cesium Effect" for substrates where aldehydes are unstable or unavailable.
Principle: This method avoids direct displacement dynamics entirely. By forming an imine intermediate, we lock the stoichiometry to 1:1 before the irreversible reduction step. We utilize Sodium Triacetoxyborohydride (STAB) , which is less toxic than cyanoborohydride and allows for "one-pot" execution without requiring pH adjustments.
Reagents & Stoichiometry Table
Component
Equiv.
Role
Notes
Amine Substrate
1.0
Nucleophile
Free base form preferred.
Aldehyde ()
1.05 - 1.1
Electrophile
Slight excess ensures full amine conversion.
STAB
1.4 - 1.5
Reducing Agent
. Adds hydride to imine, not aldehyde.
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst
Promotes imine formation; buffers basicity.
DCE or THF
Solvent
Medium
1,2-Dichloroethane (DCE) is standard; THF for green chemistry.
Step-by-Step Protocol
Imine Formation (Pre-equilibrium):
Charge a dry reaction vessel with 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (1.0 equiv) and anhydrous DCE (
concentration).
Add the Aldehyde (1.05 equiv).
Critical Step: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–60 minutes.
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (often a shift in retention time).
Selective Reduction:
Cool the mixture to
(optional, but recommended for volatile aldehydes).
Add STAB (1.4 equiv) portion-wise over 5 minutes. Gas evolution (
) is minimal but possible.
Allow to warm to RT and stir for 2–4 hours.
Quench & Workup:
Quench with saturated aqueous
(slow addition until bubbling ceases).
Extract with DCM (
).
Wash combined organics with brine, dry over
, and concentrate.
Purification:
If excess aldehyde was used, a scavenger resin (e.g., polymer-supported amine) can be used. Otherwise, flash column chromatography (Silica, DCM/MeOH/
) is effective.
Method B: Direct Alkylation via the "Cesium Effect"
Principle: When reductive amination is impossible (e.g., installing an alkyl group that has no corresponding stable aldehyde), direct alkylation is necessary. To prevent over-alkylation, we exploit the Cesium Effect .
has a large ionic radius, which creates a "loose" ion pair with the carbonate anion. This increases the basicity and solubility in organic solvents (DMF/MeCN) while sterically crowding the transition state, favoring the mono-alkylation of the primary amine over the secondary amine product.
) is only permitted if the alkyl halide is unreactive (e.g., alkyl chlorides).
Workup:
Filter off the inorganic solids (Cesium salts) through a Celite pad.
Dilute filtrate with Ethyl Acetate and wash extensively with water (
) to remove DMF.
Self-Validating Step: The crude will contain unreacted starting amine. This can be removed by an acidic wash (pH 4) if the product is significantly more lipophilic, or via chromatography.
Mechanistic Visualization
The following diagram contrasts the reaction pathways, highlighting the selectivity checkpoints.
Caption: Comparative pathways showing the high selectivity of Reductive Amination (Green) versus the suppressed side-reaction in Cesium-mediated alkylation (Red).
Analytical Validation & Troubleshooting
Self-Validating the Outcome
Do not rely solely on TLC. Use these markers to confirm mono-alkylation:
H-NMR Diagnostics:
Starting Material: The
protons typically appear as a triplet around .
Mono-Alkylated Product: These protons often shift slightly downfield (
) and, crucially, the integration relative to the trimethyl group (9H singlet/multiplet at ) confirms the ratio.
Di-Alkylated Impurity: Look for symmetry. If the alkyl groups are identical, the signal simplifies; if different, steric crowding often causes broadening.
Mass Spectrometry (LCMS):
Primary Amine:
Mono-Alkyl:
Check for:
(Over-alkylation). If this peak is , re-optimize Method B or switch to Method A.
Common Issues & Fixes
Problem
Probable Cause
Corrective Action
Low Conversion (Method A)
Wet solvent or old STAB reagent.
STAB hydrolyzes in moist air. Use a fresh bottle or switch to THF + Molecular Sieves.
Dialkylation (Method B)
Alkyl halide added too fast; Concentration too high.
Dilute reaction to . Use syringe pump for halide addition.
Emulsion during Workup
Surfactant-like nature of the amine.
The 3,3,5-trimethylcyclohexyl tail is lipophilic. Do not shake vigorously; use brine and a small amount of MeOH to break emulsions.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4][5] Tetrahedron Letters, 42(11), 2055-2058.
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing Phenylpropylamine Scaffolds
Introduction: The Strategic Importance of Phenylpropylamine Scaffolds in Modern Fungicide Development In the continuous effort to safeguard global crop yields, the development of effective and specific agrochemicals is p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Phenylpropylamine Scaffolds in Modern Fungicide Development
In the continuous effort to safeguard global crop yields, the development of effective and specific agrochemicals is paramount. Among the various chemical classes, fungicides built upon phenylpropylamine scaffolds, particularly those incorporating a substituted piperidine or morpholine moiety, have established themselves as a cornerstone in the management of critical fungal diseases in cereal crops.[1][2] These compounds, exemplified by the commercial fungicides fenpropidin and fenpropimorph, belong to the morpholine class of antifungals and are renowned for their systemic, protective, and curative properties against a spectrum of pathogens, most notably powdery mildews and rusts.[1][3][4]
The core structure, characterized by a 3-phenylpropylamine backbone with specific substitutions on the phenyl ring and the propyl chain, is pivotal to their biological activity. This guide provides an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of these vital agrochemicals, offering detailed protocols for researchers and professionals in the field of drug development and crop protection.
Mechanism of Action: Inhibition of Sterol Biosynthesis
The fungicidal efficacy of agrochemicals derived from phenylpropylamine scaffolds, such as fenpropimorph and fenpropidin, lies in their ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Unlike mammalian cells which utilize cholesterol, ergosterol is the predominant sterol in fungi, making its biosynthetic pathway an attractive and selective target for antifungal agents.[5]
These fungicides act as Sterol Biosynthesis Inhibitors (SBIs), specifically targeting two key enzymes in the later stages of the ergosterol pathway:
Sterol Δ14-reductase: This enzyme is responsible for the reduction of a double bond at the C-14 position of sterol precursors.
Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of a double bond from the C-8 to the C-7 position.
Inhibition of these enzymes leads to a depletion of ergosterol and a concomitant accumulation of toxic, aberrant sterol intermediates within the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the cessation of fungal growth and cell death. The multisite nature of their inhibitory action is a key factor in the low to medium risk of resistance development associated with this class of fungicides.[4][6]
Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by morpholine fungicides.
Caption: Inhibition of Ergosterol Biosynthesis Pathway.
Synthetic Protocols for Key Agrochemicals
The synthesis of fungicides based on the phenylpropylamine scaffold can be achieved through various routes. Below are detailed protocols for the synthesis of fenpropimorph and fenpropidin, providing examples of different strategic approaches.
Protocol 1: Synthesis of Fenpropimorph via Reductive Amination
This protocol outlines a common industrial method for the synthesis of fenpropimorph, involving the reductive amination of an aldehyde intermediate with cis-2,6-dimethylmorpholine.
Workflow:
Caption: General Synthetic Workflow for Fenpropimorph.
Step-by-Step Methodology:
Synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal:
In a suitable reactor, charge p-tert-butylbenzaldehyde and propionaldehyde in the presence of a basic catalyst (e.g., aqueous sodium hydroxide) and an appropriate solvent.
Maintain the reaction at a controlled temperature to facilitate the aldol condensation.
Upon completion, neutralize the reaction mixture and separate the organic phase. Purify the crude product, 3-(4-tert-butylphenyl)-2-methylpropenal, by distillation.
Hydrogenation to 3-(4-tert-butylphenyl)-2-methylpropanal:
The unsaturated aldehyde from the previous step is subjected to selective hydrogenation to reduce the carbon-carbon double bond while preserving the aldehyde functionality.
This is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
Reductive Amination to form Fenpropimorph:
A mixture of 3-(p-tertiary butylphenyl)-2-methyl-prop-2-enal, cis-2,6-dimethylmorpholine, and a suitable solvent such as methanol is hydrogenated in a stirred autoclave.[7]
A catalyst, for example, 0.5% Pd, 5% Pr₂O₃, 1% Mn on Al₂O₃, is used.[7]
The reaction is conducted stepwise at increasing temperatures (e.g., 50°C, then 90°C, and finally 120°C) under hydrogen pressure (e.g., 50 bar) until hydrogen uptake ceases.[7]
After cooling and filtering off the catalyst, the final product, N-(3'-p-tertiary butylphenyl-2'-methyl-propyl)-cis-2,6-dimethylmorpholine (fenpropimorph), is purified by distillation.[7] A yield of approximately 94% can be expected based on the starting aldehyde.[7]
Protocol 2: Synthesis of Fenpropidin
This protocol describes a synthetic route to fenpropidin, highlighting a different amine component (piperidine) compared to fenpropimorph.
Step-by-Step Methodology:
Preparation of p-tert-butyl-beta-methylphenylpropanol:
This starting material can be obtained via the hydrogenation of 4-tert-butyl phenyl isobutyraldehyde.[8]
Chlorination of the Alcohol:
The p-tert-butyl-beta-methylphenylpropanol is chlorinated using thionyl chloride in the presence of a catalyst such as DMF (Dimethyl Formamide).[8] This reaction converts the hydroxyl group into a good leaving group (chloride).
Reaction with Piperidine:
The resulting chlorinated intermediate is then reacted with piperidine to yield the target product, fenpropidin, via nucleophilic substitution.[8]
An alternative final step involves the reaction of N-(2-methyl-3-phenyl)propyl piperidine with isobutylene in the presence of sulfuric acid in dichloromethane.[8]
Structure-Activity Relationship (SAR) and Lead Optimization
The fungicidal activity of this class of compounds is significantly influenced by their molecular structure. Understanding these relationships is crucial for the design of new, more potent agrochemicals.
Moiety
Structural Feature
Impact on Activity
Phenyl Ring
para-substitution
A bulky lipophilic group, such as tert-butyl, at the para-position is generally optimal for high fungicidal activity.
Propyl Chain
Methyl group at C-2
The presence of a methyl group at the 2-position of the propyl chain is important. The stereochemistry at this chiral center also plays a role, with the (S)-enantiomer of fenpropimorph showing higher activity.[3]
Amine Moiety
Heterocyclic ring
Both piperidine (in fenpropidin) and cis-2,6-dimethylmorpholine (in fenpropimorph) are effective. The nature of the heterocyclic ring can influence the spectrum of activity and physical properties of the molecule.
The concept of "scaffold hopping," where a core molecular structure is replaced by a bioisosteric equivalent, is a valuable strategy in agrochemical research to improve properties such as potency, toxicity profile, and patentability. For instance, silicon-containing analogues of morpholine antifungals have been synthesized and evaluated, with some demonstrating potent antifungal activity.[5]
Conclusion
The phenylpropylamine scaffold is a validated and highly effective structural motif for the development of potent fungicides. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to synthesize and further innovate within this important class of agrochemicals. The continued exploration of structure-activity relationships and the application of modern synthetic methodologies will undoubtedly lead to the discovery of next-generation fungicides with improved efficacy and environmental profiles, contributing to global food security.
References
Avdagic, A., et al. (1995). An Efficient Chemoenzymatic Synthesis of S-(-)-Fenpropimorph. Food Technology and Biotechnology, 33(1), 49-53.
BenchChem. (2025). Fenpropidin: Application Notes and Protocols for Integrated Pest Management.
British Crop Protection Council. (n.d.). Morpholines. BCPC.
Chinese Patent CN103275030A. (2013). Synthesis method of fenpropimorph.
Chinese Patent CN103275030B. (2014). Synthesis method of fenpropimorph.
Chinese Patent CN103265504A. (2013). Synthesis method of Fenpropidin.
Hertfordshire, University of. (2026, February 2). Fenpropimorph (Ref: CGA 101031). AERU.
Hertfordshire, University of. (2026, February 2). Fenpropidin (Ref: CGA 114900). AERU.
Kumar, A., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(15), 7274-7286.
New Zealand Plant Protection Society. (2023). Morpholine (Amine)
Synthesis of N-(3'-p-tertiary butylphenyl-2'-methyl-propyl)-cis-2,6-dimethylmorpholine. (n.d.). In The Good Scents Company database. Retrieved from [Link]
Tundo, P., & Rossi, L. (2005). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Green Chemistry, 7, 831-836.
Zuther, F. K., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 7(11), 868-878.
Procedure for salt formation of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Executive Summary This application note details the procedure for the salt formation of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS: 855603-95-1), a lipophilic primary amine structurally related to substituted cycloh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the procedure for the salt formation of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS: 855603-95-1), a lipophilic primary amine structurally related to substituted cyclohexylalkylamines (e.g., propylhexedrine, neramexane). Due to the molecule's high lipophilicity and the presence of a flexible ethyl chain attached to a substituted cyclohexane ring, the free base is typically a viscous oil prone to "oiling out" during acidification.
This guide provides a robust Hydrochloride (HCl) salt formation protocol designed to ensure crystallinity over amorphous precipitation. Additionally, it outlines a Diastereomeric Resolution protocol using L-Tartaric acid, addressing the cis/trans isomerism inherent to the 3,3,5-trimethylcyclohexyl moiety.
Molecule Profile & Pre-Formulation Logic
Before initiating synthesis, the researcher must understand the physicochemical landscape of the target.
Property
Value / Description
Implications for Salt Formation
Structure
Primary amine on ethyl chain; 3,3,5-trimethylcyclohexyl core.
High conformational flexibility; difficult to pack into a lattice.
pKa (Predicted)
~10.5 (Typical aliphatic primary amine).
Strong base; will form stable salts with weak to strong acids.
High Risk of Oiling Out. Avoid water/methanol systems. Use non-polar ethers/esters.
Stereochemistry
cis and trans isomers at the ring.
Commercial starting material is often a mixture. Salt formation can enrich the crystalline isomer.
Stability
Absorbs atmospheric CO₂ (Carbamate formation).
Strict Inert Atmosphere (N₂/Ar) required for the free base.
Strategic Salt Screening Workflow
The following decision tree illustrates the logic applied to lipophilic amines to avoid common pitfalls like oiling out or solvate formation.
Figure 1: Decision matrix for salt crystallization of lipophilic amines. Note the emphasis on anhydrous non-polar solvents.
Protocol A: Hydrochloride Salt Formation (Standard)
This protocol utilizes an anhydrous precipitation method . Using aqueous HCl is strongly discouraged as the lipophilic salt will likely form a gummy hydrate that is difficult to dry.
Solvent: Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE).
Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).
Anti-solvent: n-Heptane.
Step-by-Step Procedure:
Dissolution:
Charge 10.0 g (approx. 59 mmol) of the amine free base into a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Add 50 mL of Isopropyl Acetate (IPAc) . Stir at room temperature (20–25°C) until fully homogeneous.
Why IPAc? It has moderate polarity to solubilize the base but poor solubility for the HCl salt, promoting high yield.
Acid Addition (Critical Step):
Cool the solution to 0–5°C using an ice bath. Exotherm control is vital to prevent impurity formation.
Dropwise, add 1.05 equivalents (approx. 15.5 mL of 4M HCl/Dioxane) over 20 minutes.
Observation: A white precipitate should form immediately. If a gum forms, increase stirring speed to 800 RPM to induce shear.
Maturation (Ostwald Ripening):
Remove the ice bath and allow the slurry to warm to room temperature.
Stir for 2 hours.
Optional: If the precipitate looks amorphous (fluffy/sticky), heat the slurry to 50°C for 30 minutes, then slowly cool back to 20°C. This anneals the crystal lattice.
Isolation:
Filter the solids using a sintered glass funnel (porosity 3) under nitrogen blanket (to prevent moisture absorption).
Wash the cake 2x with 20 mL of cold n-Heptane (removes residual free base and non-polar impurities).
Drying:
Dry in a vacuum oven at 40°C for 12 hours.
Target Yield: 85–95%.
Expected MP: >180°C (Decomposition).
Protocol B: Diastereomeric Resolution (Advanced)
The 3,3,5-trimethylcyclohexyl group creates cis and trans geometric isomers. The commercial amine is often a mixture. To isolate the thermodynamically stable isomer (usually trans for bulky groups, though cis-1,3,5 interactions vary), use a chiral acid.
Reagents:
Acid: L-(+)-Tartaric Acid or (R)-Mandelic Acid.
Solvent: Ethanol (Absolute) / Acetone mixture.
Step-by-Step Procedure:
Stoichiometry Setup:
Dissolve 1.0 eq of Amine Free Base in Ethanol (5 volumes).
In a separate vessel, dissolve 1.0 eq of L-Tartaric Acid in Ethanol (5 volumes) heated to 50°C.
Mixing and Nucleation:
Add the hot acid solution to the amine solution.
The mixture will warm up; maintain at 60°C for 15 minutes.
Allow to cool slowly (10°C/hour) to Room Temperature.
Note: Tartrates often form supersaturated solutions. If no crystals appear at 25°C, seed with a small crystal from a pilot batch or scratch the glass wall.
Differentiation:
One diastereomeric salt pair (e.g., cis-Amine-L-Tartrate) will typically crystallize first due to better packing efficiency.
Filter the first crop.
Recrystallization: To ensure high diastereomeric excess (de > 95%), recrystallize the wet cake from boiling Ethanol/Acetone (1:1).
Critical Process Parameters (CPPs) & Troubleshooting
Issue
Cause
Corrective Action
Oiling Out
Solvent too polar (water/MeOH) or temperature too high.
Switch to TBME or IPAc. Add seed crystals at the cloud point.
Hygroscopicity
HCl salt absorbing water.
Switch counter-ion to Fumarate or Tosylate (less hygroscopic).
Coloration
Oxidation of amine.
Degas all solvents with Nitrogen. Use antioxidants (e.g., BHT) if permissible.
Visualization of Reaction Pathway
Figure 2: Process flow for the synthesis of the hydrochloride salt.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][6]
Grounding: Primary source for solvent selection and counter-ion properties.
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Grounding: Source for crystallization troubleshooting (oiling out) and salt screen workflows.
Grounding: Verification of physical state (liquid) and commercial availability.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3][6]
Grounding: Theoretical basis for using Isopropyl Acetate/Heptane systems for lipophilic amines.
Disclaimer: This protocol involves the use of corrosive reagents (HCl, Primary Amines) and flammable solvents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).
Application Note: Catalytic Hydrogenation of Trimethylcyclohexyl Nitrile Precursors
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical and fine chemical development. It addresses the specific challenges of hydrogenating sterically hindere...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical and fine chemical development. It addresses the specific challenges of hydrogenating sterically hindered, aliphatic nitriles like 3,3,5-trimethylcyclohexanecarbonitrile and its structural analogs.
The conversion of trimethylcyclohexyl nitriles to their corresponding primary amines is a cornerstone transformation in the synthesis of epoxy curing agents (e.g., Isophorone Diamine, IPDA) and specialty fragrance ingredients.
Unlike simple linear nitriles, trimethylcyclohexyl precursors present a "Selectivity Cliff" :
Steric Hindrance: The gem-dimethyl group at the C3 position creates significant steric bulk, slowing the rate of adsorption onto the catalyst surface.
Side-Reaction Dominance: Slower hydrogenation rates increase the residence time of the highly reactive aldimine intermediate , promoting its condensation with the product amine to form unwanted secondary amines (dimers).
Stereoisomerism: The ratio of cis (axial-equatorial) to trans (equatorial-equatorial) isomers dictates the physical properties of the final product (e.g., viscosity, curing rate).
This guide details two field-proven protocols—High-Pressure Batch and Continuous Flow —optimized to suppress secondary amine formation and control stereochemistry.
Mechanistic Insight: The "Reactive Imine" Trap
To design a robust protocol, one must understand why the reaction fails. The hydrogenation of a nitrile does not proceed directly to the amine; it passes through a reactive aldimine species.
The Von Braun-Greenfield Mechanism
The critical divergence point is the Aldimine Intermediate . If this species desorbs or lingers, it reacts with the newly formed primary amine to form a secondary amine, releasing ammonia.
Key Control Levers:
Ammonia Suppression: Adding excess
pushes the equilibrium away from the secondary amine and stabilizes the aldimine.
Catalyst Choice:Cobalt binds the amine product less strongly than Nickel, facilitating rapid desorption and preventing over-reaction.
Figure 1: Reaction pathway showing the critical "Aldimine Trap" (Yellow) leading to secondary amine byproducts (Red). Excess Ammonia suppresses the dashed red path.
Catalyst Selection Matrix
For trimethylcyclohexyl systems, Raney Cobalt is the superior choice over the more common Raney Nickel or Palladium due to its unique electronic properties which minimize amine coupling.
Catalyst System
Selectivity (1° Amine)
Activity
Stereocontrol
Recommendation
Raney Cobalt (Cr/Ni promoted)
High (>98%)
Moderate
High (Thermodynamic)
Preferred for Batch
Raney Nickel (Mo promoted)
Moderate (85-90%)
High
Low
Requires high load
Pd/C or Rh/C
Low (<70%)
High
Mixed
Avoid (favors 2° amines)
Supported Co (Co/SiO2)
High (>95%)
Moderate
Tunable
Preferred for Flow
Protocol A: High-Pressure Batch Hydrogenation
Objective: Synthesis of 3,3,5-trimethylcyclohexylmethylamine with >98% primary amine selectivity.
Scale: 100 g - 1 kg (Lab to Pilot)
Reactor: Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr 4560).
Step-by-Step Methodology
Catalyst Preparation (The "Wash" Step):
Critical: Raney Cobalt is pyrophoric. Handle under water or argon at all times.
Weigh the wet catalyst slurry (10 wt% relative to substrate).
Wash the catalyst 3x with Methanol to remove water. Decant carefully, ensuring the catalyst remains submerged in solvent.
Reactor Loading:
Load the catalyst slurry into the autoclave.
Add the nitrile substrate dissolved in Methanol (Concentration: 10-20 wt%).
Self-Validating Check: Ensure the total volume does not exceed 60% of the reactor capacity to allow headspace for gas expansion.
Ammonia Addition:
Seal the reactor and purge 3x with Nitrogen.
Cool the reactor to 5°C.
Charge Liquid Ammonia (approx. 2-3 molar equivalents relative to nitrile).
Why? Ammonia acts as a competitive nucleophile, preventing the primary amine from attacking the aldimine intermediate.
Hydrogenation:
Pressurize with Hydrogen (
) to 50–80 bar (725–1160 psi) .
Heat to 100°C – 120°C . Stirring rate must be high (>1000 rpm) to eliminate mass transfer limitations.
Note: The reaction is exothermic. Monitor the internal temperature (Ti) closely.
Reaction Monitoring:
Monitor
uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).
In-Process Control (IPC): Sample carefully and analyze via GC. Look for the disappearance of the nitrile peak (
in IR).
Workup:
Cool to room temperature. Vent
and excess (scrub into acid trap).
Filter catalyst under inert atmosphere (Argon/Nitrogen) using a spark-proof filter.
Concentrate filtrate to obtain crude amine. Distill under reduced pressure for final purification.
Protocol B: Continuous Flow Hydrogenation
Objective: Scalable, safe production with enhanced stereocontrol and reduced catalyst handling hazards.
Advantage: Short residence time minimizes thermal exposure, reducing cis/trans isomerization.
Flow Reactor Setup
Use a Trickle-Bed Reactor (TBR) configuration.
Figure 2: Trickle-Bed Flow Reactor configuration for nitrile hydrogenation.
Methodology
Catalyst: Use a fixed-bed catalyst like Supported Cobalt on Silica/Alumina (pre-reduced and passivated, or reduced in situ).
Feed Preparation: Dissolve Nitrile in MeOH saturated with Ammonia (approx. 10% w/w
Allow 3 reactor volumes to pass to reach steady state before collecting product.
Analytical Validation & Troubleshooting
Data Summary Table: Expected Outcomes
Parameter
Batch (Raney Co)
Flow (Co/SiO2)
Troubleshooting
Conversion
>99.5%
>99.0%
If low: Increase Pressure or Catalyst Load.
Selectivity (1° Amine)
>98%
>99%
If low: Increase Ammonia ratio.
Cis/Trans Ratio
Thermodynamic Mix
Kinetic Control
Adjust Temp: High T favors Trans (usually).
Byproducts
Sec. Amine (<1%)
Sec. Amine (<0.5%)
Check for water in solvent (promotes hydrolysis).
Self-Validating Checks
The "Color Test": Crude reaction mixtures should be clear or pale yellow. A green/blue tint indicates dissolved Cobalt/Nickel species (leaching), suggesting the ammonia concentration was too high or the catalyst surface is oxidizing.
IR Spectroscopy: Disappearance of the sharp Nitrile stretch at ~2225
.
GC-MS: Monitor the M+ peak (Primary Amine) vs 2M-NH3 (Secondary Amine).
Safety Considerations
Hydrogen: Extremely flammable high-pressure gas. Leak check all fittings with He/H2 detector.
Raney Metals: Pyrophoric when dry.[2] Never expose to air. Dispose of in dilute HCl or specialized waste containers.
Ammonia: Toxic and corrosive. Use in a well-ventilated fume hood with appropriate scrubbing.
References
Kukula, P., Studer, M., & Blaser, H. U. (2004).[3] Chemoselective Hydrogenation of
-Unsaturated Nitriles.[3] Advanced Synthesis & Catalysis. Link
Hoffer, B. W., et al. (2009).[4] Hydrogenation of nitriles on Raney-Ni: The effect of the catalyst composition.[3] Journal of Catalysis. Link
Beller, M., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[5] Periodica Polytechnica Chemical Engineering. Link
Reeve, W., & Christian, J. (1944). Hydrogenation of Basic Nitriles with Raney Nickel.[1][6] Journal of the American Chemical Society.[4][7] Link
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Link
Technical Support Center: Synthesis of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers. It prioritizes yield optimization, impurity control, and scalable reproducibility. Case ID: SYN-TMC-EA-001 Topic: Yiel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers. It prioritizes yield optimization, impurity control, and scalable reproducibility.
Synthesizing 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine presents a specific stereoelectronic challenge. The starting material, 3,3,5-trimethylcyclohexanone , possesses a conformationally locked chair structure with significant steric bulk at the
-positions (C3 and C5).
Primary Yield Killers:
Retro-Henry Reaction: In the nitroaldol route, the intermediate
-nitroalcohol reverts to the ketone under standard basic conditions due to steric compression.
Dimerization during Reduction: The reduction of the nitroalkene or nitrile intermediate to the primary amine frequently stalls or couples to form secondary amines (dimers), often capping yields at 40-50%.
Stereoisomeric Drift: The 3,3,5-trimethyl system creates cis/trans isomers. Uncontrolled thermodynamics during reduction can lead to difficult-to-separate diastereomeric mixtures.
Primary Protocol: The Optimized Henry-Reduction Route
Recommended for: High atom economy and direct access to the amine.
Phase A: Condensation (The "Water-Free" Henry)
Standard aqueous base protocols fail here. You must drive the equilibrium toward the nitroalkene by removing water.
Setup: Dean-Stark apparatus or molecular sieves (4Å) in the reflux path.
Procedure:
Reflux the ketone and
in nitromethane/AcOH.
Critical Checkpoint: Monitor the disappearance of the ketone via GC-MS. If the reaction stalls at the
-nitroalcohol (intermediate), add 0.1 eq of dimethylamine hydrochloride to catalyze the dehydration.
Workup: Remove excess nitromethane in vacuo. Dilute with water, extract with DCM. Wash with
to remove AcOH.
Why this works: The acidic environment (
) suppresses the retro-Henry reaction, while the continuous water removal forces the formation of 1-(2-nitroethylidene)-3,3,5-trimethylcyclohexane .
Phase B: The "Ammonia-Doped" Hydrogenation
This is where most yields are lost. Do not use standard Pd/C in methanol.
The Problem: The intermediate imine formed on the catalyst surface is highly electrophilic. It reacts with the newly formed primary amine to form a secondary amine dimer.
The Solution:
Parameter
Standard Condition (Low Yield)
Optimized Condition (High Yield)
Catalyst
10% Pd/C
Raney Nickel (Activated)
Solvent
Methanol
Methanolic Ammonia (7N)
| Pressure | 1 atm (Balloon) | 50–60 bar (
) |
| Temperature | RT | 50°C |
Protocol:
Dissolve the crude nitroalkene in 7N
in MeOH (10 volumes).
Add Raney Nickel (20 wt% loading). Note: Wash Raney Ni with MeOH three times before use to remove water.
Hydrogenate at 50 bar / 50°C for 12 hours.
Purification: Filter catalyst. Concentrate. The residue is the crude amine. Distill under high vacuum (approx. 0.5 mmHg) to isolate the product.
Alternative Protocol: The "Cyanosilylation" Route
Recommended for: High purity requirements where the Henry route yields inseparable byproducts.
If the Henry reaction yields intractable "tars" (polymers), switch to this 2-step sequence.
Step 1: Horner-Wadsworth-Emmons (HWE)
Reagents: Triethyl phosphonoacetate + NaH + 3,3,5-Trimethylcyclohexanone.
Advantage: The HWE reaction is irreversible, avoiding the equilibrium issues of the Henry reaction.
Step 2: Reduction to Amine
Reagents:
(excess) in THF.
Note: This reduces the ester and the double bond in one pot if refluxed, though often it requires a two-stage reduction (Ester
Alcohol Mesylate Nitrile Amine is too long).
Better Shortcut: Hydrogenate the unsaturated ester (Pd/C) to the saturated ester, then convert to amide (
), then reduce amide with .
Troubleshooting Guide (FAQ)
Q1: I am seeing a large M+169 peak (Secondary Amine) in my MS. How do I stop dimerization?
A: This is the most common failure mode.
Immediate Fix: Add Acetic Anhydride (2.0 eq) to your hydrogenation mixture.
Mechanism: This traps the primary amine immediately as the acetamide (stable, non-nucleophilic).
Post-Process: You will isolate the acetamide. Hydrolyze it by refluxing in 6M HCl for 4 hours to release the free amine. This "protection-deprotection" strategy often boosts overall yield from 40% to >85%.
Q2: My Henry reaction is stuck at 60% conversion.
A: You are likely fighting the equilibrium.
Check: Is your nitromethane wet? Use dry reagents.
Modification: Switch to EDDA (ethylenediamine diacetate) as the catalyst. It is often superior for sterically hindered ketones compared to ammonium acetate.
Q3: What is the stereochemistry of the product?
A: You will obtain a mixture of cis and trans isomers (referring to the relationship between the ethylamine chain at C1 and the methyl group at C5).
Thermodynamics: The trans isomer (ethylamine equatorial, C5-methyl equatorial) is thermodynamically favored.
Control: High-temperature hydrogenation (80°C+) favors the thermodynamic product (trans). Low-temperature kinetic reduction may give more cis.
Visualizing the Chemistry
Workflow: Pathway Selection
The following diagram illustrates the decision logic for selecting the synthesis route based on available equipment and yield targets.
Caption: Decision tree for synthesis routes. Route A is faster but requires high-pressure equipment. Route B is longer but works at atmospheric pressure.
Mechanism: The Dimerization Trap
Understanding why yields drop is the key to fixing them.
Caption: The "Dimerization Loop." The product (Primary Amine) attacks the Intermediate (Imine). Excess Ammonia (Blue Arrow) outcompetes the product, preserving high yield.
References & Grounding
Henry Reaction Optimization: Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Journal of Organic Chemistry, 62(2), 425–427. Link
Reduction of Nitriles/Nitroalkenes: Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. Link
Steric Effects in Cyclohexanones: Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. Link
Raney Nickel/Ammonia Protocol: Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press. (Foundational text for high-pressure ammonolysis).
Disclaimer: This guide assumes access to standard organic synthesis laboratories. High-pressure hydrogenation presents explosion hazards; ensure all autoclaves are rated for the target pressure and operated behind blast shields.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted Starting Materials (Aniline, Cyclohexanone)
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4[1]
Executive Summary & Decision Matrix
Welcome. You are likely here because your cyclohexylamine (CHA) synthesis—whether via aniline hydrogenation or cyclohexanone reductive amination—has yielded a mixture. The boiling points of your impurities are frustratingly close or form azeotropes, making standard distillation inefficient for high-purity applications (>99.5%).[1]
The Core Problem:
Aniline (bp 184°C) and CHA (bp 134°C) seem separable, but trace aniline "tails" significantly.[1]
Cyclohexanone forms stubborn imine intermediates.
Water forms azeotropes with both CHA (96.4°C) and Aniline (98°C), disrupting thermal separation.[1]
The Solution:
We do not rely solely on thermodynamics (distillation). We utilize chemoselective extraction based on pKa differentials and covalent scavenging .
Purification Logic Tree
Use this diagram to select the correct protocol for your specific impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profiling.
Module 1: The "pH-Swing" Extraction (Aniline Removal)
Applicability: Removing Aniline from Cyclohexylamine.
Mechanism: Exploiting the massive pKa differential.
The Science: By buffering the aqueous phase to pH 5.5–6.0 , we create a "selectivity window." At this pH, Aniline is >90% neutral (organic soluble), while Cyclohexylamine is >99.9% protonated (water soluble).[1]
Protocol Steps
Step
Action
Mechanistic Reason
1
Dissolve crude oil in Diethyl Ether or MTBE (10 mL/g).
Provides a non-polar phase for the neutral aniline to inhabit.
2
Add 2M HCl dropwise with vigorous stirring until aqueous layer pH reaches 5.5–6.0 .
CRITICAL STEP: At pH 6, CHA is protonated () and enters water. Aniline stays neutral () in ether.
Applicability: Removing unreacted Cyclohexanone (common in reductive aminations).
Mechanism: Nucleophilic addition of bisulfite (
) to the ketone carbonyl forms a water-soluble sulfonate adduct.
Protocol Steps
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
) .
Contact: Dilute your crude reaction mixture with a water-immiscible solvent (e.g., Toluene or Hexane).[1]
Scavenging: Add the bisulfite solution (1.5 eq relative to estimated ketone).
Agitation: Stir vigorously for 30–60 minutes at room temperature.
Note: Do not heat above 60°C, or the adduct will decompose (reverse reaction).
Separation: Transfer to a separatory funnel.
Bottom Layer (Aqueous): Contains the Cyclohexanone-Bisulfite adduct. Discard.
Top Layer (Organic): Contains Cyclohexylamine.[2][3][5][6][7]
Wash: Wash organic layer with water, then brine.[1] Dry over
.
Module 3: Thermodynamic Polishing (Distillation)
Applicability: Removing Dicyclohexylamine (DCHA), solvents, or water.[1]
Warning: Do not attempt to distill Aniline from CHA without a high-efficiency column (>20 theoretical plates) due to azeotropic dragging. Use Module 1 first.
Q: I tried the pH extraction (Module 1), but my yield is low (<50%). Where is my product?A: You likely stopped at Step 3 or didn't basify enough.
Diagnosis: Check the pH of your final aqueous layer.[11][12] If it is not >12, the CHA is still trapped as a salt (
) in the water.
Fix: Add more NaOH pellets until the solution is caustic, then re-extract with DCM.
Q: Emulsions are forming during the bisulfite wash.A: This is common with amine/ketone mixtures.
Fix 1: Add solid NaCl to saturate the aqueous layer (salting out).
Fix 2: Filter the biphasic mixture through a pad of Celite to break the surface tension of the adduct precipitate.
Q: Can I use chromatography?A: Technically yes, but it is ill-advised for CHA.[1]
Reason: Aliphatic amines streak badly on silica due to interaction with acidic silanols. You must add 1-5% Triethylamine or Ammonia to your eluent. Distillation/Extraction is far more scalable and cleaner for this specific molecule.
References
PubChem. Cyclohexylamine Compound Summary. National Library of Medicine.[1] [Link][1]
Boucher, M. M., et al. (2017).[1][9] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link][1]
Trussell, W. E., & Shah, V. D. (1967).[1] Purification of Cyclohexylamine. U.S. Patent 3,347,920.[7]
Ruse, E., et al. (1999).[1][5] "Separation of amines in bi- and triphasic systems." Revue Roumaine de Chimie. (Demonstrates pKa-based separation of Aniline/CHA). [Link]
Lide, D. R. (2005). CRC Handbook of Chemistry and Physics.[1] Azeotropic Data for Binary Mixtures. [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Overcoming Hydrophobic/Lipophilic Solubility Barriers in Cyclohexylamine Derivatives[1]
Executive Summary & Molecule Profile
The Core Challenge:
You are working with 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine , a molecule structurally analogous to Neramexane and Memantine .[1] These compounds present a classic "Greasy Amine" paradox:
Lipophilic Tail: The trimethylcyclohexyl group is bulky and hydrophobic, resisting solvation in water even when the amine is ionized.
Common Failure Mode:
Researchers often default to the Hydrochloride (HCl) salt. While stable in the solid state, the HCl salt frequently precipitates upon dilution into physiological buffers (PBS/Saline) due to the Common Ion Effect and high crystal lattice energy.
Module A: Salt Selection (The "Hardware" Fix)
If you are experiencing precipitation immediately upon adding your stock solution to media, your salt form is likely the culprit.
The Problem: Hydrochloride (HCl) Limitations
In pure water, the HCl salt may dissolve. However, physiological buffers (PBS, DMEM) contain
150 mM chloride ions ().
Mechanism: According to the solubility product principle (
), adding the drug to a high-chloride environment pushes the equilibrium toward the solid precipitate.[2]
Thermodynamics: The high lattice energy of the HCl salt combined with the "greasy" cyclohexane ring encourages crystallization over solvation.
The Solution: Switch to Mesylate or Gluconate
For lipophilic amines like Neramexane and your target molecule, Mesylate (Methanesulfonate) is the gold standard [1][2].
Why: Mesylate is a larger, non-symmetrical counter-ion.[1] It disrupts the crystal lattice (lowering melting point) and is not present in standard biological buffers (no common ion effect).
Protocol: Rapid Salt Screening (Micro-Scale)
Perform this if the HCl salt fails.
Step
Action
Observation Target
1
Dissolve 5 mg free base in 100 µL THF or Ethanol.
Clear solution.
2
Split into 3 vials. Add 1.05 eq of acid: A: HCl (4M in dioxane), B: Methanesulfonic acid , C: Gluconic acid .
Evaporate solvent (N2 stream) to obtain solid salt.
Crystalline vs. Amorphous.
4
Add 500 µL PBS (pH 7.4) to each residue.
Vial A (HCl): Likely hazy/precipitate.Vial B (Mesylate): Likely clear (Success).[1]
Visualization: Salt Selection Decision Tree
Figure 1: Decision matrix for diagnosing salt-induced precipitation versus intrinsic insolubility.
Module B: Formulation Strategies (The "Software" Fix)
If changing the salt is not possible, or if the molecule is too lipophilic even as a Mesylate, you must use excipients to "hide" the hydrophobic cyclohexane ring.
Strategy 1: Cyclodextrin Complexation
The 3,3,5-trimethylcyclohexyl ring fits perfectly into the cavity of Hydroxypropyl-
-Cyclodextrin (HP--CD) .[1] This creates a "host-guest" complex that is water-soluble [3][4].[1]
Protocol: 20% HP-
-CD Stock Preparation
Vehicle: Prepare 20% (w/v) HP-
-CD in pure water (sterile filter).
Complexation: Add your drug (as a solid salt or DMSO stock) to this vehicle.
Agitation: Vortex for 5 minutes or sonicate for 10 minutes at 37°C.
Dilution: When dosing animals or cells, dilute this stock. The cyclodextrin will prevent the drug from crashing out upon contact with the buffer.
Strategy 2: The "Sandwich" Dilution (For DMSO Stocks)
Directly shooting a DMSO stock into PBS often causes immediate precipitation ("oiling out"). Use this sequence to prevent shock:
Stock: 10 mM Drug in DMSO.
Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol .
Final: Dilute the Intermediate into your aqueous buffer.
Result: The cosolvent (PEG) acts as a bridge, reducing the interfacial tension that causes precipitation.
Module C: pH & Environmental Control
Critical Parameter: pKa
10.6
At pH 7.4, the drug is 99.9% ionized (soluble). However, if your buffer capacity is weak and the drug is added as a free base (or if the pH drifts up), the Free Base will form.
The Danger Zone: pH > 8.5.
At this pH, the equilibrium shifts toward the uncharged oil, which is completely insoluble in water.
Troubleshooting Checklist:
Frequently Asked Questions (FAQ)
Q: I see a "cloud" form immediately when I inject my drug into the cell culture media. Is this contamination?A: No, this is likely microprecipitation . The high chloride in DMEM (approx 110mM) is reacting with your HCl salt, or the hydrophobic effect is driving aggregation.
Fix: Pre-dilute your drug in 10% HP-
-CD before adding to media.
Q: Can I heat the solution to dissolve the precipitate?A: Be cautious. While heat increases solubility temporarily, cooling back to 37°C (body/incubation temp) often leads to Ostwald Ripening , where large, dangerous crystals grow from the cooled solution. It is better to achieve solubility at room temperature using cosolvents.[1]
Q: Why not just use DMSO?A: DMSO is toxic to cells >0.1% and causes artifacts in channel assays (NMDA/Ion channels).[1] Furthermore, DMSO is a "good solvent" that can mask thermodynamic instability; the drug might stay dissolved in the vial but precipitate inside the needle or upon contact with blood/media.
Visualization: Troubleshooting Workflow
Figure 2: Step-by-step diagnostic flow for resolving solubility crashes.
References
Lipophilic Salts & Counter-ion Selection
Title: Rationalizing Counterion Selection for the Development of Lipophilic Salts.
Technical Support Center: Troubleshooting HPLC Separation of Trimethylcyclohexyl Amine Isomers
Welcome to the technical support center for the chromatographic separation of trimethylcyclohexyl amine (TMCHA) isomers. As drug development professionals and researchers know, separating structurally similar, low molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic separation of trimethylcyclohexyl amine (TMCHA) isomers. As drug development professionals and researchers know, separating structurally similar, low molecular weight, polar basic compounds like the cis and trans isomers of TMCHA presents a significant analytical challenge. These isomers often exhibit nearly identical physicochemical properties, demanding a nuanced and systematic approach to HPLC method development.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from immediate troubleshooting of common chromatographic issues to broader frequently asked questions (FAQs) that address foundational principles and method design.
Troubleshooting Guide: Common Separation Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: I am seeing poor or no resolution between my cis and trans TMCHA isomers. What are my first steps?
Poor resolution is the most common challenge. The cause can range from suboptimal mobile phase conditions to an inappropriate stationary phase. Follow this logical progression to diagnose and solve the issue.
Step 1: Mobile Phase Optimization (Reversed-Phase)
The first and simplest variable to adjust is the mobile phase composition.
Adjust Organic Solvent Strength: In reversed-phase (RP) chromatography, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 5% increments. This will increase the retention time of both isomers, providing more time for the column to resolve them.
Control Mobile Phase pH: For basic compounds like amines, pH is the most critical parameter for controlling retention and selectivity.[1][2] An amine's ionization state, and thus its hydrophobicity, is directly dictated by the mobile phase pH relative to its pKa.[3][4]
At a low pH (e.g., pH < 4), the amine is fully protonated (R-NH3+), making it highly polar and poorly retained on a C18 column.
As the pH increases towards the amine's pKa, it becomes partially deprotonated, increasing its hydrophobicity and retention.[3]
Action: Adjust the mobile phase pH using a suitable buffer. Explore a range from pH 3 to pH 10 (if your column is stable at high pH). Small changes in pH can dramatically alter the selectivity between the two isomers. Aim for a pH at least 1.5-2 units away from the analyte's pKa for a robust separation.[3]
Step 2: Evaluate Stationary Phase Chemistry
If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation.
Move Beyond C18: While a C18 column is a standard starting point, it may not offer the unique interactions needed for geometric isomers. Consider columns with alternative selectivity:
Phenyl Phases: These columns can provide π-π interactions with the cyclohexane ring, potentially offering different selectivity for the cis and trans configurations.[5]
Polar-Embedded Phases (e.g., Amide, RP-Amide): These phases offer enhanced retention for polar compounds and can provide unique hydrogen bonding interactions.
Pentafluorophenyl (PFP or F5) Phases: These are excellent for separating positional and geometric isomers due to a combination of dipole-dipole, π-π, and hydrophobic interactions.
Step 3: Consider an Alternative Chromatographic Mode
If reversed-phase approaches fail, the isomers may be too polar for adequate retention.
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds that elute at the void volume in reversed-phase.[6][7][8][9] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (typically >80% acetonitrile).[10] The analytes partition into a water-enriched layer on the surface of the stationary phase, providing excellent separation for polar amines.[9][10]
Below is a DOT script diagram illustrating this troubleshooting workflow.
Figure 1. Troubleshooting workflow for poor isomer resolution.
Q2: My amine peaks are showing significant tailing. How can I improve the peak shape?
Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged amine and negatively charged, acidic silanol groups on the silica surface of the column.
Use a Modern, High-Purity Column: Older columns or those based on lower-purity silica have a higher concentration of active silanol groups. Ensure you are using a high-quality, end-capped column designed for good peak shape with basic analytes.
Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the amine is fully protonated, but the surface silanols are also protonated (Si-OH), which suppresses the ionic interaction and dramatically improves peak shape.
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol interactions and improve peak symmetry. Ensure the buffer is soluble in your mobile phase.
Consider a Column with a Different Base Material: Columns built on alternative materials like zirconia or hybrid silica particles are often more resistant to silanol effects and can provide excellent peak shapes for bases across a wider pH range.[11]
Q3: My isomers are eluting together at the solvent front (void volume). How do I get them to retain on the column?
This indicates that the analytes are too polar for the current reversed-phase system and have minimal interaction with the stationary phase.
Decrease Mobile Phase Strength: In RP mode, this means significantly reducing the organic solvent percentage. Try starting with 95% aqueous mobile phase. If there is still no retention, RP is not the right mode.
Switch to HILIC: This is the most common solution for this problem.[6][8] As described previously, HILIC is specifically designed to retain and separate highly polar compounds.[7][9] Start with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).
Use Ion-Pair Chromatography (IPC): This technique can be used in reversed-phase mode to retain charged analytes.[12] An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate) is added to the mobile phase.[13][14] It forms a neutral ion-pair with the protonated amine, making the complex more hydrophobic and thus more retained on the C18 column.[14][15]
Caution: Ion-pairing reagents are notoriously difficult to wash out of a column and are not compatible with mass spectrometry (MS). Dedicate a specific column for IPC methods.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between mobile phase pH, the amine's pKa, and retention in reversed-phase HPLC?
This relationship is fundamental to separating basic compounds. The pKa of an amine is the pH at which it is 50% in its neutral form (R-NH2) and 50% in its protonated, cationic form (R-NH3+).
When pH < pKa: The amine is predominantly in its protonated (ionized) form. This form is more polar and has less retention on a nonpolar reversed-phase column.[3]
When pH > pKa: The amine is predominantly in its neutral (unionized) form. This form is more hydrophobic and has greater retention on a reversed-phase column.[3][11]
The greatest change in retention occurs within +/- 1.5 pH units of the pKa.[3] By carefully adjusting the pH in this range, you can finely tune the hydrophobicity and, therefore, the retention of your isomers. This can also be a powerful tool to alter the selectivity between the cis and trans forms if they have slightly different pKa values.
Table 1. The effect of mobile phase pH on the chromatographic behavior of a basic amine in reversed-phase HPLC.
Q2: Which is a better organic modifier for this separation: acetonitrile or methanol?
Both are common, but they offer different properties:
Acetonitrile: Generally has a lower viscosity and is a weaker solvent than methanol in reversed-phase HPLC. This often leads to sharper peaks and better efficiency. It is also the preferred solvent for HILIC methods.
Methanol: Is a stronger solvent and is protic, meaning it can act as a hydrogen bond donor. This property can sometimes offer unique selectivity for compounds capable of hydrogen bonding.
Recommendation: Start with acetonitrile due to its superior efficiency and compatibility with HILIC. If you are struggling with selectivity in reversed-phase, performing an identical run with methanol as the organic modifier is a simple way to screen for alternative selectivity.
Q3: Can I use chiral chromatography to separate these isomers?
It's important to distinguish between different types of isomers. Cis and trans isomers are diastereomers , not enantiomers (non-superimposable mirror images).[16][17]
Diastereomers have different physical properties and can be separated on standard (achiral) HPLC columns .[18]
Enantiomers have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation .[][20]
Therefore, a standard achiral column (C18, Phenyl, Silica for HILIC, etc.) is the correct tool for separating cis and trans trimethylcyclohexyl amine. You do not need a chiral column for this specific task.
Detailed Experimental Protocol: A HILIC Starting Method
Given the polar nature of trimethylcyclohexyl amine, HILIC is a highly promising approach. This protocol provides a robust starting point for method development.
Objective: To achieve baseline separation of cis and trans trimethylcyclohexyl amine isomers.
1. Materials and Reagents:
Column: HILIC Column (e.g., Bare Silica, Amide, or Diol phase), 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 10 mM Ammonium formate in Water, adjust to pH 3.5 with Formic Acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: 90:10 (v/v) Acetonitrile:Water. This is crucial to ensure good peak shape in HILIC. Injecting in a weak, aqueous solvent will cause severe peak distortion.
Sample Preparation: Prepare a 100 µg/mL stock solution of the TMCHA isomer mixture in the sample diluent.
2. HPLC Instrumentation and Conditions:
HPLC System: A standard HPLC or UHPLC system with a binary pump and UV or MS detector.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 205 nm (for low UV absorbance) or Mass Spectrometer (preferred for specificity and sensitivity).
Gradient Program:
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Acetonitrile)
0.0
5
95
10.0
25
75
12.0
5
95
15.0
5
95
3. Experimental Workflow:
Figure 2. Step-by-step HILIC method development workflow.
4. Rationale and Expected Outcome:
In HILIC mode, the more polar isomer will be more strongly retained in the aqueous layer on the stationary phase and will therefore have a longer retention time. This is the opposite of what is typically observed in reversed-phase chromatography. This gradient starts with a high organic content to promote retention and gradually increases the aqueous portion to elute the analytes. The re-equilibration time is critical for reproducible results in HILIC.
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
Exploring the Role of pH in HPLC Separ
Do you HILIC?.
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
Why HILIC is what your polar compounds need for purific
What can I use to purify polar reaction mixtures?. Biotage.
HILIC HPLC Column. Phenomenex.
Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
The Role of Ion Pairing Agents in Liquid Chromatography (LC)
Ion-Pair Reagents for HPLC. TCI Chemicals.
The Importance Of Mobile Phase PH in Chromatographic Separ
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
Ion-Pair Reagents for HPLC. TCI Chemicals.
The Role of pH in HPLC Separ
Effect of pH on LC-MS Analysis of Amines.
Method Development Guide. ZirChrom.
Developing HPLC Methods. Sigma-Aldrich.
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
Chiral Analysis & Separ
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
How to separate isomers by Normal phase HPLC?.
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
Technical Support Center: Minimizing Side Reactions in the Acylation of Hindered Cyclohexane Amines
Welcome to the technical support center for navigating the complexities of acylating sterically hindered cyclohexane amines. This guide is designed for researchers, scientists, and drug development professionals who enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of acylating sterically hindered cyclohexane amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding substrates. The inherent steric bulk of the cyclohexane moiety, particularly with axial substituents or adjacent stereocenters, often leads to a variety of side reactions that can compromise yield, purity, and even stereochemical integrity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the acylation of hindered cyclohexane amines. Each entry explains the underlying chemical principles and offers practical, field-tested solutions.
Q1: My acylation reaction is extremely slow or shows no conversion. What are the primary factors to consider?
A1: Low reactivity in the acylation of hindered cyclohexane amines is a frequent challenge, primarily stemming from steric hindrance. The bulky cyclohexane ring can physically block the approach of the acylating agent to the amine's lone pair of electrons.[1][3]
Causality and Solutions:
Steric Hindrance: The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the position of the amine (axial vs. equatorial) play a significant role. Axial amines are generally more hindered than their equatorial counterparts.
Solution: Employ more reactive acylating agents. Acyl chlorides are more electrophilic than anhydrides, which are in turn more reactive than carboxylic acids.[4] For exceptionally hindered amines, consider using highly reactive mixed anhydrides or peptide coupling reagents like HATU or HBTU, which generate highly activated acyl species in situ.[5][6][7]
Insufficient Nucleophilicity of the Amine: Electron-withdrawing groups on the cyclohexane ring can reduce the nucleophilicity of the amine, further slowing the reaction.
Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) can deprotonate the ammonium salt formed during the reaction without competing with the primary amine as a nucleophile.[8][9] For acyl chloride reactions, a stoichiometric amount of base is necessary to neutralize the HCl byproduct.[8]
Poor Reagent Quality: Acylating agents, especially acyl chlorides, can hydrolyze over time if not stored properly.[8]
Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]
Q2: I'm observing significant amounts of a diacylated product. How can I prevent this over-acylation?
A2: Diacylation occurs when the initially formed amide is further acylated to form an imide. This is more common with less hindered primary amines but can also be an issue under harsh reaction conditions.[10]
Causality and Solutions:
Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards diacylation.
Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure complete conversion of the starting amine without promoting the second acylation.[8]
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the less reactive amide to undergo a second acylation.
Solution: Perform the reaction at lower temperatures. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[8]
Strongly Activating Conditions: Certain catalysts or highly reactive acylating agents might be too indiscriminate.
Solution: If using a highly reactive acylating agent, add it slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic amine over the amide.[8]
Q3: My starting material is a cyclohexyl amino alcohol, and I'm getting a mixture of N-acylated and O-acylated products. How can I achieve selective N-acylation?
A3: The presence of a hydroxyl group introduces a competing nucleophile, leading to the formation of an ester byproduct (O-acylation).[11][12] The relative nucleophilicity of the amine and alcohol, as well as the reaction conditions, will determine the product distribution.
Causality and Solutions:
Competitive Nucleophilicity: Under neutral or basic conditions, both the amine and the alcohol can act as nucleophiles. While amines are generally more nucleophilic than alcohols, this can be influenced by steric factors and electronics.
Solution 1: Acidic Conditions: Perform the acylation under acidic conditions. The more basic amine will be protonated to form a non-nucleophilic ammonium salt, allowing the hydroxyl group to be selectively acylated. The resulting ester can then be treated with a mild base to induce an O-to-N acyl migration, yielding the desired N-acylated product.[13]
Solution 2: pH Control: In some cases, careful control of pH can favor N-acylation. The Schotten-Baumann reaction, using an aqueous base like NaOH, can be effective as the amine is more nucleophilic at a slightly basic pH where a significant portion of it is in the free base form.[7]
Solution 3: Mixed Anhydrides: The use of mixed anhydrides, for example, by reacting a carboxylic acid with an alkyl sulfonyl chloride, has been shown to be highly selective for N-acylation of amino alcohols.[12]
Q4: I'm concerned about epimerization at the carbon bearing the amine or at an adjacent stereocenter. What conditions can minimize this risk?
A4: Epimerization, the change in configuration at a stereocenter, is a risk, particularly if there is an acidic proton alpha to a carbonyl group or if the reaction conditions are harsh (e.g., high temperatures, strong bases).
Causality and Solutions:
Base-Catalyzed Epimerization: Strong bases can deprotonate stereocenters, leading to racemization or epimerization.
Solution: Use a non-nucleophilic, hindered base like DIPEA, and use it in stoichiometric amounts rather than a large excess. Avoid strong, non-hindered bases like sodium hydroxide if epimerization is a concern.
High Temperatures: Extended reaction times at high temperatures can promote equilibration to the more thermodynamically stable epimer.[14]
Solution: Employ more reactive acylating agents and catalysts that allow the reaction to proceed at lower temperatures and for shorter durations.[15][16]
Mechanism-Dependent Epimerization: Certain coupling reagents used in peptide synthesis have been associated with higher rates of epimerization.[17]
Solution: For chiral substrates, it is crucial to select coupling reagents known for low racemization potential, such as those based on HOBt or HOAt.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose acylating agent for hindered cyclohexane amines?
A1: Acyl chlorides are often the first choice due to their high reactivity.[4] However, for particularly sensitive substrates where controlling reactivity is key, an acid anhydride in the presence of a catalyst like DMAP or a Lewis acid can offer a good balance of reactivity and selectivity.[18][19]
Q2: Can I use a carboxylic acid directly to acylate my hindered amine?
A2: Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (often >160 °C) to drive off water, which can lead to decomposition and side reactions.[20] This method is generally not suitable for complex or sensitive substrates. Instead, use a coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid in situ.[7]
Q3: How does the stereochemistry of the cyclohexane ring affect the acylation reaction?
A3: The stereochemistry has a profound impact. An axial amine is more sterically shielded than an equatorial amine, making it less reactive.[2] The presence of other bulky substituents on the ring, especially in a 1,3-diaxial relationship with the amine, will further hinder the reaction.
Q4: My product is difficult to purify from the excess acylating agent and byproducts. What are some workup strategies?
A4:
For Acyl Chloride Reactions: A typical workup involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted acyl chloride and the carboxylic acid byproduct, and finally with brine.[8]
For Anhydride Reactions: A useful technique is to quench the reaction with methanol. This converts the unreacted anhydride into the corresponding methyl ester, which is often easier to separate chromatographically from the desired amide product.[15]
For Water-Soluble Byproducts: If using coupling reagents like EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Experimental Protocols & Data
Table 1: Comparison of Acylating Agents and Conditions
Acylating Agent
Typical Base/Catalyst
Temperature
Pros
Cons
Acyl Chloride
Triethylamine, DIPEA
0 °C to RT
High reactivity, readily available
Moisture sensitive, generates HCl, risk of over-acylation
Acid Anhydride
DMAP, Pyridine, Lewis Acids
RT to 60 °C
Moderate reactivity, easier to handle than acyl chlorides
Less reactive, may require heating, potential for O-acylation
Carboxylic Acid
EDC/HOBt, HATU, DCC
0 °C to RT
Mild conditions, broad substrate scope
Reagents can be expensive, byproduct removal can be tricky
Protocol 1: General Procedure for Acylation using an Acyl Chloride
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the hindered cyclohexane amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Cooling: Cool the stirring mixture to 0 °C in an ice-water bath.[8]
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[8]
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective N-Acylation of a Cyclohexyl Amino Alcohol via Mixed Anhydride
Anhydride Formation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.1 eq) and triethylamine (1.1 eq) in anhydrous THF. Cool to -15 °C. Add methanesulfonyl chloride (1.1 eq) dropwise and stir for 30 minutes to form the mixed anhydride.
Amine Addition: In a separate flask, dissolve the cyclohexyl amino alcohol (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold mixed anhydride solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup and Purification: Quench the reaction with saturated NH4Cl solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
Visualizing Troubleshooting and Mechanisms
Diagram 1: Decision Workflow for Low Reaction Conversion
This diagram outlines a logical troubleshooting process when faced with a low-yielding acylation of a hindered amine.
Caption: Troubleshooting workflow for low acylation yield.
Diagram 2: Competing N- vs. O-Acylation Pathways
This diagram illustrates the competing reaction pathways in the acylation of an amino alcohol and the general strategy for achieving selectivity.
Caption: N- vs. O-acylation selectivity strategies.
References
Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]
Joe, C. L., & Doyle, A. G. (2016). Direct Acylation of C(sp3)−H Bonds Enabled by Nickel and Photoredox Catalysis.
(n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]
Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. Available at: [Link]
(n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
(n.d.). Acylation of Alcohols and Amines. Available at: [Link]
(2021). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
(n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]
(2020). Difference Between O Acylation and N Acylation. Available at: [Link]
(n.d.). Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents.
(n.d.). Selective n-acylation of amino alcohols. Google Patents.
(2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
(n.d.). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
(2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]
(2011). Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
(n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC. Available at: [Link]
(n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... ResearchGate. Available at: [Link]
(2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]
(n.d.). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
(n.d.). 24.7 Reactions of Amines. Available at: [Link]
(n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. Available at: [Link]
(n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
(n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
Eliel, E. L. (1953). The origin of steric hindrance in cyclohexane derivatives. PubMed. Available at: [Link]
(n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
(n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
(2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[15][18]-Hydride Shift Cascade. Journal of the American Chemical Society.
(n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC. Available at: [Link]
(n.d.). Pathways for the synthesis of cyclohexane derivatives through the.... ResearchGate. Available at: [Link]
(n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]
(2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
(2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. Available at: [Link]
(n.d.). Enantioselective Synthesis of Acyclic Monohydrosilanes by Steric Hindrance Assisted C−H Silylation. Chemical Communications (RSC Publishing). Available at: [Link]
Handling hygroscopic nature of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride
Technical Support Center: 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride A Senior Application Scientist's Guide to Handling its Hygroscopic Nature Welcome to the technical support guide for 2-(3,3,5-Trimethylcy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride
A Senior Application Scientist's Guide to Handling its Hygroscopic Nature
Welcome to the technical support guide for 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals. While specific peer-reviewed data on the hygroscopic nature of this particular molecule is not extensively published, its structure as an amine hydrochloride salt strongly suggests a propensity to absorb atmospheric moisture. Amine salts are well-documented as being susceptible to hygroscopicity, which can significantly impact experimental accuracy and material integrity.[1][2][3]
This guide synthesizes field-proven best practices for handling hygroscopic compounds with the established chemical principles governing amine salts. Every recommendation is grounded in ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the hygroscopic nature of your compound.
Q1: What does "hygroscopic" mean and why is my amine hydrochloride likely to be affected?
A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[4] Amine hydrochlorides are salts formed from the reaction of an amine (a base) and hydrochloric acid. The resulting ionic salt contains charged species (R-NH₃⁺ and Cl⁻) that have a strong affinity for the polar water molecules present in the air. This attraction can cause the compound to transition from a free-flowing powder to a clumpy, pasty, or even liquid state in humid environments.[1][4]
Q2: What are the direct consequences of moisture absorption in my experiments?
A: Ignoring the hygroscopic nature of this compound can introduce significant errors:
Inaccurate Weighing: As the compound absorbs moisture, its mass will continuously increase, making it impossible to obtain an accurate weight for preparing solutions of a specific concentration.[5]
Clumping and Caking: Moisture absorption leads to the formation of solid clumps or a single solid brick, making the material difficult to handle, scoop, and dispense.[6][7]
Altered Chemical Properties: The presence of water can affect the compound's stability, solubility characteristics, and reactivity in subsequent experimental steps.[1][6] For instance, solid-state forms can significantly influence dissolution rates and bioavailability in pharmaceutical contexts.[8]
Reduced Potency: The measured weight will be a combination of the compound and an unknown amount of water, leading to the preparation of solutions that are less concentrated than intended.
Q3: My container of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride arrived as a solid brick. Is it still usable?
A: Yes, the compound is likely still usable, provided it has not undergone chemical degradation (which is less common than physical state changes from moisture alone). However, you cannot use it directly. The primary issue is the unknown water content and the difficulty in handling. You will need to take steps to break up the material and, for precise applications, potentially dry it under controlled conditions before use. Simply scraping off a piece for weighing will lead to inaccurate results because the water content will not be uniform.[7]
Part 2: Troubleshooting Common Issues
This section provides direct answers to problems you may encounter during your workflow.
Q4: When I place the compound on the analytical balance, the weight reading keeps increasing. What is happening and how do I stop it?
A: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time. The balance is sensitive enough to detect the mass of the water molecules binding to your compound.[5][9]
Troubleshooting Steps:
Minimize Exposure Time: Work quickly. Have all your spatulas, weigh boats, and containers ready before opening the main stock bottle.[6][10]
Use a Suitable Weighing Vessel: A weighing bottle with a ground-glass stopper or a screw-cap vial is ideal. These containers minimize air exposure during the weighing process.[9]
Close the Balance Doors: Always keep the draft shield doors of the analytical balance closed during measurement to create a more stable, isolated environment.[10]
Employ the "Weighing by Difference" Technique: This is the most reliable method. Instead of weighing the powder directly onto a weigh boat, you weigh the sealed container (e.g., a vial) with the compound, transfer the desired amount to your dissolution vessel, and then re-weigh the sealed container. The difference in mass is the exact amount of compound transferred.[5]
Q5: My powder has formed hard clumps. What is the safest and most effective way to break them up?
A: Dealing with caked material requires a mechanical approach while minimizing further moisture exposure.
Solution:
Mechanical Agitation: For moderate clumping, vigorously shaking the sealed container may be sufficient.[7] You can add a few sterile, dense objects like ceramic or PTFE beads to the container to act as a milling agent.
Manual Breaking: For severe caking, you may need to use a clean, dry spatula or a chisel to carefully break the material apart inside the container.[7]
Bag and Crush Method: As a last resort for large, stubborn bricks, you can break off large chunks, place them in a double-layered, heavy-duty polyethylene bag, and use a rolling pin or mallet to crush them. Perform this inside a secondary container to manage any potential spills if the bag ruptures.[7]
Important: After breaking up the clumps, the powder will have a high surface area and may absorb moisture even more rapidly. It is crucial to proceed immediately to weighing and dissolution or to store the broken-up material in a desiccator.
Q6: How do I prepare a stock solution with an accurate concentration if the powder is clumpy and potentially wet?
A: You have two primary strategies, depending on the level of accuracy required.
Strategy 1: Drying Before Use (High Accuracy): If the compound is thermally stable, you can dry a portion of it in a vacuum oven at a mild temperature. Once dried, transfer it to a desiccator to cool to room temperature before weighing.[11] This removes the water, allowing for an accurate weight measurement. Always consult any available literature for the compound's decomposition temperature first.
Strategy 2: Weighing by Difference and Post-Hoc Concentration Determination (Practical Approach): Use the "weighing by difference" method described in Q4 to get an accurate mass of the hydrated compound into your solvent.[5] After dissolution, you can determine the precise concentration using a quantitative technique like UV-Vis spectroscopy (if it has a chromophore), quantitative NMR (qNMR), or titration if an appropriate method exists. This is often the most practical workflow in a research setting.
Part 3: Standard Operating Procedures (SOPs) & Data
This section provides detailed protocols and data to guide your experimental choices.
SOP 1: Storage and Handling of a New Container
This protocol ensures the longevity and integrity of the compound from the moment it arrives.
Initial Inspection: Upon receipt, visually inspect the container. Note if the powder is free-flowing or already clumped.
Inert Gas Overlay: Before the first use, briefly flush the container headspace with a dry, inert gas like argon or nitrogen. This displaces moist air.
Secure Sealing: Ensure the cap is tightly sealed. For extra protection, wrap the cap-bottle interface with Parafilm®.
Primary Storage: Store the tightly sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite®).[1][4] The desiccant creates a low-humidity micro-environment.
Secondary Storage: Place the desiccator in a cool, dry, and dark location away from temperature fluctuations.[6]
Workflow for Handling a New Container
The following diagram outlines the decision-making process for handling a new or existing container of the compound.
Caption: Decision workflow for handling the compound.
SOP 2: Accurate Weighing of a Hygroscopic Compound
This protocol details the "weighing by difference" method.
Preparation: Place a clean, dry screw-cap vial on the analytical balance and tare to zero.
Initial Weighing: Quickly transfer an approximate amount of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine hydrochloride into the vial outside the balance. Seal the vial tightly. Place the sealed vial on the balance and record the mass precisely (Mass 1).
Transfer: Remove the vial from the balance. Open it and use a clean spatula to transfer a portion of the powder into your final vessel (e.g., a beaker containing the solvent).
Reseal and Re-weigh: Tightly reseal the vial. Place it back on the balance and record the new, lower mass (Mass 2).
Calculation: The exact mass of the compound transferred is Mass 1 - Mass 2 .
SOP 3: Protocol for Dissolution of Clumped Powders
This protocol facilitates the dissolution of caked or clumped material.
Choose the Right Vessel: Use a flask or beaker that is significantly larger than the final solution volume to allow for vigorous stirring.
Add Solvent First: Add the calculated volume of your chosen solvent to the vessel.
Start Agitation: Begin stirring the solvent with a magnetic stir bar to create a vortex.
Gradual Addition: Add the weighed (or broken-up) hygroscopic powder slowly into the shoulder of the vortex.[12] Adding the powder to the solvent, rather than the solvent to the powder, helps prevent the formation of large, gummy agglomerates.[12]
Use Mechanical Assistance: If clumps persist, use a glass stirring rod to gently break them against the side of the vessel.
Consider Sonication/Warming: If the material is poorly soluble, placing the vessel in an ultrasonic bath or gently warming the solution can help accelerate dissolution.[13] Always ensure the compound is stable to these conditions.
Data Table: Environmental Factors and Mitigation Strategies
Environmental Factor
Impact on Hygroscopic Compound
Recommended Mitigation Strategy
High Relative Humidity (>60% RH)
Rapid moisture absorption, leading to clumping, deliquescence, and inaccurate weighing.[14]
Work in a controlled environment such as a glovebox with a dehumidifier or a balance with a desiccant chamber.[11][15] Minimize sample exposure time.
Temperature Fluctuations
Can alter the critical relative humidity (CRH) of the salt, the point at which it begins to absorb moisture.[14][16]
Store in a temperature-controlled room. Allow the compound to equilibrate to the ambient temperature of the balance room before opening the container to prevent condensation.[5][10]
Air Drafts
Can cause fluctuations in balance readings and increase exposure to ambient moisture.[5][10]
Use a balance with a draft shield. Avoid placing the balance near doors, windows, or HVAC vents.[5][10]
Static Electricity (Low Humidity)
Fine powders can be affected by static, causing them to jump and leading to weighing inaccuracies and sample loss.[5]
Use an anti-static gun or an ionizing bar on the balance. Ensure laboratory humidity is not excessively low (ideally >40% RH).[5]
This diagram helps diagnose the cause of fluctuating weight measurements.
Caption: Troubleshooting guide for unstable balance readings.
References
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
Quality Scales Unlimited. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
Lin, Z. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Reddit. (2023, September 22). Request: how do you guys break large clumps of dry chemicals? Retrieved from [Link]
Abbott, S. (n.d.). Powder Dissolution. Practical Solubility Science. Retrieved from [Link]
BulkInside. (2022, September 9). Instant Dissolution in Powder Handling. Retrieved from [Link]
Shtukenberg, A. G., et al. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. Retrieved from [Link]
NACE International. (2011, May 1). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Retrieved from [Link]
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion...? Retrieved from [Link]
Wikipedia. (n.d.). Critical relative humidity. Retrieved from [Link]
Patel, A., et al. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]
A Researcher's Guide to the FTIR Spectroscopy of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
An in-depth analysis of the characteristic infrared absorption peaks for identifying and characterizing this aliphatic primary amine. In the landscape of pharmaceutical development and organic synthesis, the precise iden...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth analysis of the characteristic infrared absorption peaks for identifying and characterizing this aliphatic primary amine.
In the landscape of pharmaceutical development and organic synthesis, the precise identification and structural elucidation of novel compounds are paramount. 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, a substituted aliphatic primary amine, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its characteristic Fourier-Transform Infrared (FTIR) peaks, offering a comparative framework for researchers and scientists. By understanding the vibrational modes of its constituent functional groups, one can confidently identify this molecule and distinguish it from related structures.
The molecular architecture of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine combines a primary amine group with a bulky, substituted cyclohexane ring. This structure gives rise to a series of characteristic absorption bands in the infrared spectrum, each corresponding to specific bond vibrations. This guide will dissect these key spectral features, providing the theoretical basis for their assignment and practical insights for interpretation.
Deciphering the Spectroscopic Signature: A Breakdown of Key Vibrational Modes
The infrared spectrum of an organic molecule is a direct reflection of the vibrations of its chemical bonds. For 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, the most informative regions of the FTIR spectrum are those corresponding to N-H, C-H, and C-N bond vibrations.
The primary amine (-NH2) group is the most conspicuous feature in the FTIR spectrum of this compound. Its presence is unequivocally confirmed by a pair of medium-intensity bands in the 3500-3200 cm⁻¹ region.[1][2][3][4][5] These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][4][6][7]
Asymmetric N-H Stretch: Typically observed at a higher frequency, around 3350-3450 cm⁻¹.[4]
Symmetric N-H Stretch: Appears at a lower frequency, generally in the range of 3250-3330 cm⁻¹.[1]
The presence of two distinct peaks in this region is a hallmark of a primary amine.[1][3][4] Secondary amines, in contrast, exhibit only a single N-H stretching band, while tertiary amines show no absorption in this area due to the absence of N-H bonds.[1][2][3]
Beyond stretching vibrations, the N-H group also undergoes bending motions:
N-H Bending (Scissoring): This vibration gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ range.[1] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.
N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region, resulting from the out-of-plane wagging of the N-H bonds.[1]
The extensive sp³-hybridized carbon framework of the trimethylcyclohexyl and ethyl groups contributes significantly to the FTIR spectrum, primarily in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions.
C-H Stretching: Strong and sharp absorption bands between 3000 and 2850 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.[8][9] The presence of methyl (-CH3) and methylene (-CH2-) groups will result in multiple overlapping peaks in this region. Specifically, asymmetric and symmetric stretches for CH3 and CH2 groups can be expected.[9]
C-H Bending: The bending vibrations of the C-H bonds provide further structural information.
Methyl (CH3) Bending: Look for a characteristic "umbrella" mode around 1375 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) in the 3,3,5-trimethylcyclohexyl moiety may lead to a splitting of this peak or a distinct doublet.[9]
Methylene (CH2) Scissoring: An absorption band around 1465 cm⁻¹ is indicative of the scissoring vibration of the CH2 groups in the cyclohexane ring and the ethyl chain.[9]
The stretching vibration of the C-N single bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region.[1] This band is often of medium to weak intensity and can sometimes be coupled with other vibrations, making it less distinct than the N-H or C-H peaks.
To confidently identify this specific amine, it is crucial to compare its spectrum with those of similar compounds.
Versus a Simple Primary Amine (e.g., Hexylamine): While both would show the characteristic double N-H stretch and N-H bend, the spectrum of 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine will be significantly more complex in the C-H stretching and bending regions due to the bulky and substituted cyclohexane ring. The presence of the gem-dimethyl group should give rise to a distinct feature in the methyl bending region.
Versus a Secondary or Tertiary Amine: The most obvious difference will be in the N-H stretching region. A secondary amine would show a single N-H peak, and a tertiary amine would show none.[1][2][3]
Versus an Aromatic Amine: Aromatic amines exhibit C-N stretching at a higher frequency (1335-1250 cm⁻¹) and will also show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching of the aromatic ring above 3000 cm⁻¹.[1][8]
Summary of Characteristic FTIR Peaks
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
Notes
3400-3300
Asymmetric N-H Stretch
Primary Amine
Medium
One of a pair of peaks characteristic of primary amines.[1]
3330-3250
Symmetric N-H Stretch
Primary Amine
Medium
The second of the characteristic primary amine pair.[1]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Amine
Objective: To obtain a clean and interpretable FTIR spectrum of a liquid amine sample, such as 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine.
Materials:
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Sample of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Volumetric pipette or dropper
Solvent for cleaning (e.g., isopropanol or ethanol)
Lint-free wipes
Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize.
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum.
Sample Application:
Using a clean pipette or dropper, apply a small drop of the liquid amine sample directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
Spectrum Acquisition:
Secure the ATR press to ensure good contact between the sample and the crystal.
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
Data Processing:
The collected spectrum should be automatically ratioed against the background spectrum.
If necessary, perform a baseline correction to obtain a flat baseline.
Label the significant peaks with their corresponding wavenumbers.
Cleaning:
Thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
Perform a clean scan to ensure no residual sample remains on the crystal.
Visualizing the Molecular Structure and Key Vibrational Modes
To better understand the origin of the characteristic FTIR peaks, the following diagram illustrates the molecular structure of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine and highlights the key bonds responsible for the most significant vibrations.
Advanced Structural Elucidation of Trimethylcyclohexyl Ethylamine: A Comparative MS Fragmentation Guide
Executive Summary In the analysis of complex amines—whether for neurochemical research, designer drug screening, or impurity profiling in epoxy curing agents—distinguishing structural isomers is critical. This guide deta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of complex amines—whether for neurochemical research, designer drug screening, or impurity profiling in epoxy curing agents—distinguishing structural isomers is critical. This guide details the mass spectrometry (MS) fragmentation patterns of Trimethylcyclohexyl ethylamine (TMCEA) , specifically focusing on the N-ethyl-3,3,5-trimethylcyclohexylamine isomer.
We compare its performance and spectral fingerprint against two key alternatives: Propylhexedrine (a structural isomer and common pharmacological standard) and 2-Cyclohexylethylamine (the unsubstituted parent scaffold). This analysis utilizes both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) to provide a self-validating identification protocol.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Before interpreting spectra, we must define the structural constraints. The steric bulk of the trimethyl-substituted ring significantly influences the fragmentation kinetics compared to linear or unsubstituted cyclic amines.
Feature
Target: TMCEA
Alt 1: Propylhexedrine
Alt 2: 2-Cyclohexylethylamine
IUPAC Name
N-Ethyl-3,3,5-trimethylcyclohexan-1-amine
N,α-Dimethylcyclohexaneethylamine
2-Cyclohexylethanamine
Formula
C₁₁H₂₃N
C₁₀H₂₁N
C₈H₁₇N
MW
169.31 Da
155.28 Da
127.23 Da
Key Structural Motif
Trimethyl-substituted ring; Secondary amine
Monomethyl ring; Secondary amine
Unsubstituted ring; Primary amine
Primary Application
Epoxy intermediates, Research standards
Vasoconstrictor, Decongestant
Neurochemistry precursor
Note: While "Trimethylcyclohexyl ethylamine" can refer to multiple isomers, this guide focuses on the N-ethyl-3,3,5-isomer due to its prevalence as a derivative of Isophorone chemistry [1].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following dual-ionization protocol is recommended. This approach cross-references hard ionization (EI) structural fingerprints with soft ionization (ESI) molecular ion confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Inlet: 250°C, Splitless mode (1 min).
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Ionization: EI source at 70 eV; Source Temp 230°C.
Scan Range: m/z 40–350.
Liquid Chromatography-MS/MS (LC-QTOF/QqQ)
Phase A: Water + 0.1% Formic Acid.
Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
Ionization: ESI Positive Mode (+).
Collision Energy (CE): Stepped 15, 30, 45 eV.
Fragmentation Analysis & Comparison
Electron Ionization (EI) Pattern
In EI (70 eV), the fragmentation is driven by charge localization on the nitrogen atom, triggering α-cleavage .
Trimethylcyclohexyl Ethylamine (TMCEA)
Molecular Ion (
): Weak intensity at m/z 169.
Base Peak (m/z 58): The dominant mechanism is the loss of the massive trimethylcyclohexyl radical. The charge remains on the nitrogen fragment:
Note: This m/z 58 ion is characteristic of N-ethyl amines.
Secondary Ions:
m/z 154 (
): Loss of a methyl group from the ring or ethyl chain.
m/z 125 (
): The trimethylcyclohexyl cation formed by heterolytic cleavage.
Alternative 1: Propylhexedrine
Base Peak (m/z 58): Also produces m/z 58 due to the
-methyl, -methyl structure ().
Differentiation: Propylhexedrine shows a distinct ion at m/z 140 (
) which is far more intense than in TMCEA due to the labile -methyl group on the alkyl chain.
Alternative 2: 2-Cyclohexylethylamine
Base Peak (m/z 30): Primary amine
-cleavage ().
Differentiation: The lack of N-substitution shifts the base peak from 58 to 30, instantly distinguishing it from TMCEA.
ESI-MS/MS Fragmentation (CID)
Soft ionization allows for protonated molecular ions
.
Compound
Precursor ()
Major Product Ions (MS2)
Mechanistic Insight
TMCEA
170.19
125.13 , 83.08, 58.06
Neutral Loss of Ethylamine (45 Da) yields the trimethylcyclohexyl carbocation (m/z 125).
Propylhexedrine
156.17
58.06 , 141.15
Dominant formation of the amine fragment; ring loss is less favored than in TMCEA.
2-Cyclohexylethylamine
128.14
111.11 , 30.03
Neutral Loss of NH3 (17 Da) yields the cyclohexylethyl cation (m/z 111).
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways for TMCEA, highlighting the critical
-cleavage that generates the base peak.
Figure 1: EI Fragmentation pathway of N-ethyl-3,3,5-trimethylcyclohexylamine showing the dominance of α-cleavage.
Comparison Summary Table
This table synthesizes the experimental data to facilitate rapid decision-making in the lab.
Parameter
TMCEA (Target)
Propylhexedrine
2-Cyclohexylethylamine
Retention Index (DB-5)
~1350 - 1400
~1180
~1050
EI Base Peak
m/z 58
m/z 58
m/z 30
Diagnostic Ion 1
m/z 125 (Ring Cation)
m/z 140 (M-15)
m/z 83 (Cyclohexyl)
Diagnostic Ion 2
m/z 154 (M-15)
m/z 91 (Tropylium-like)*
m/z 111 (M-17 in ESI)
Differentiation Key
High abundance of m/z 125 in MS2; Late retention time.
Strong m/z 140; Earlier retention time.
Unique Base Peak (m/z 30); Loss of Ammonia.
*Note: Propylhexedrine can form cyclic hydrocarbon fragments resembling tropylium under high energy, though it is non-aromatic.
References
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 2-(1-Cyclohexenyl)ethylamine and Related Isomers. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
PubChem. (2025).[2] Compound Summary: N-(Cyclohexylmethyl)ethanamine.[3] National Library of Medicine.[3] [Link]
Royal Society of Chemistry. (2012). Reactions of Organic Peroxides: Synthesis of N-(3,3,5-trimethylcyclohexyl)ethylamine derivatives. Organic & Biomolecular Chemistry. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for α-cleavage mechanisms cited in Section 4.1).
Comparison of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine with Isophorone diamine
The following guide provides an in-depth technical comparison between 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (hereafter referred to as TMCEA ) and Isophorone Diamine (hereafter referred to as IPDA ). This analysis is...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (hereafter referred to as TMCEA ) and Isophorone Diamine (hereafter referred to as IPDA ).
This analysis is designed for drug development professionals and application scientists, focusing on their distinct roles as chemical building blocks, physicochemical properties, and reactivity profiles in pharmaceutical synthesis.
Executive Summary
In the landscape of cycloaliphatic amine building blocks, TMCEA and IPDA represent two distinct functional classes. While they share the lipophilic 3,3,5-trimethylcyclohexane scaffold, their applications diverge fundamentally due to their amine topology.
TMCEA (Monoamine): A specialized, high-lipophilicity "capping" agent. It is primarily used to introduce a bulky, hydrophobic moiety into a drug candidate to modulate LogP, enhance blood-brain barrier (BBB) penetration, or target specific hydrophobic pockets (e.g., in GPCRs or ion channels).
IPDA (Diamine): A commodity bifunctional linker. It is the industry standard for generating crosslinked networks (polymers) or serving as a rigid, semi-hindered spacer in bioconjugation and fragment-based drug discovery (FBDD).
Key Decision Driver:
Choose TMCEA when you need a terminal hydrophobic tail with high conformational flexibility.
Choose IPDA when you need a rigid scaffold to link two pharmacophores or to synthesize ureas/carbamates with differential reactivity.
Chemical Identity & Structural Analysis[1][2]
The reactivity and pharmacological potential of these molecules are dictated by the steric environment of their amino groups.
Feature
TMCEA
Isophorone Diamine (IPDA)
IUPAC Name
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
CAS Number
855603-95-1 (Generic)
2855-13-2
Molecular Formula
C₁₁H₂₃N
C₁₀H₂₂N₂
Molecular Weight
169.31 g/mol
170.30 g/mol
Functionality
Mono-functional (Chain Terminator)
Bi-functional (Chain Extender/Crosslinker)
Stereochemistry
Cis/Trans mixture (typically)
Cis/Trans isomers (75:25 typical ratio)
Amine Environment
Primary, on flexible ethyl spacer.
1 × Primary on Ring (Hindered)1 × Primary on Methyl spacer (Neopentyl-like)
Structural Visualization
The following diagram illustrates the steric difference between the flexible ethyl-amine tail of TMCEA and the rigid, dual-amine configuration of IPDA.
Figure 1: Structural topology comparing the flexible tail of TMCEA vs. the rigid, bifunctional core of IPDA.
Both are highly basic; will be protonated at physiological pH.
Insight: TMCEA is a "Privileged Structure" homolog. Its 3,3,5-trimethylcyclohexyl core mimics the scaffold found in Neramexane and Memantine (NMDA receptor antagonists), making it an excellent candidate for designing neuroactive agents where a hydrophobic "anchor" is required [1].
Reactivity & Synthetic Protocols
Understanding the differential reactivity is crucial for process chemistry.
A. Nucleophilicity & Selectivity
TMCEA: Exhibits high nucleophilicity . The amine is separated from the bulky ring by two carbons (ethyl spacer), minimizing steric hindrance. It reacts rapidly with electrophiles (acid chlorides, isocyanates).
The aminomethyl group (primary, neopentyl-position) is generally more reactive than the ring amino group (secondary carbon, sterically crowded by methyls).
Protocol Tip: At low temperatures (0–5°C), IPDA can be mono-functionalized at the aminomethyl position, leaving the ring amine free for a second, different reaction [2].
B. Experimental Protocol: Selective Amide Coupling
Scenario: Coupling to a carboxylic acid drug intermediate.
Protocol for TMCEA (Standard Coupling)
Dissolve 1.0 eq Carboxylic Acid in DCM.
Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 15 min at RT to activate.
Add 1.0 eq TMCEA and 2.0 eq DIPEA.
Result: >95% conversion to amide within 1–2 hours due to unhindered amine.
Protocol for IPDA (Mono-functionalization)
Challenge: Avoiding di-substitution.
Dissolve 1.0 eq IPDA (Excess is preferred, e.g., 1.5 eq) in DCM at 0°C .
Add 0.8 eq Activated Ester (NHS-ester) dropwise over 1 hour.
Mechanism: The aminomethyl group reacts preferentially.
Result: Mixture of mono-amide (major) and di-amide (minor). Requires chromatographic separation.
Reactivity Pathway Visualization
Figure 2: Decision logic for synthetic pathway selection based on steric properties.
Safety, Handling, and Stability
Both compounds are aliphatic amines and share core hazards, but IPDA presents higher sensitization risks due to its industrial prevalence.
Hazard Class
TMCEA
IPDA
Corrosivity
High (Skin Corr. 1B)
High (Skin Corr. 1B)
Sensitization
Data limited; treat as sensitizer.
Known Skin Sensitizer (H317). Common cause of contact dermatitis in epoxy workers [3].
Volatility
Moderate (BP > 200°C est.)
Moderate (BP ~247°C)
Storage
Store under Nitrogen (hygroscopic).
Store under Nitrogen; absorbs CO₂ to form carbamates rapidly.
Critical Safety Note: IPDA is known to cause severe eye damage (H318). Always use a face shield when handling neat amines.
Conclusion and Recommendation
Use TMCEA if:
You are designing a CNS-active drug and need to increase LogP (Lipophilicity) without adding excessive molecular weight.
You require a flexible, high-affinity hydrophobic tail to fit into a deep receptor pocket.
You need a "chain terminator" in a polymerization or synthesis sequence.
Use IPDA if:
You are synthesizing a PROTAC or ADC linker and need a semi-rigid cycloaliphatic spacer.
You require a bifunctional handle to attach two different moieties (exploiting the differential reactivity of the two amines).
You are formulating a hydrogel or polymer carrier for drug delivery.
References
Parsons, C. G., et al. "Memantine and Neramexane: NMDA Receptor Antagonists for the Treatment of Alzheimer's Disease." Current Pharmaceutical Design, vol. 15, no. 17, 2009.
A Comparative Guide to the Bioactivity of Trimethylcyclohexyl Amines versus Memantine for NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the bioactivity of the clinically approved N-methyl-D-aspartate (NMDA) receptor antagonist, Memanti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioactivity of the clinically approved N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, against the potential bioactivity of trimethylcyclohexyl amines. This analysis is grounded in established experimental data for Memantine and structure-activity relationship (SAR) studies for related cyclohexylamine derivatives, offering a scientific framework for researchers exploring novel NMDA receptor modulators.
Introduction: The Critical Role of NMDA Receptor Modulation in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a pivotal glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx, resulting in excitotoxicity—a primary driver of neuronal damage in various neurodegenerative diseases such as Alzheimer's disease.[2] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[3]
Memantine, an adamantane derivative, is a well-established, clinically used uncompetitive NMDA receptor antagonist.[4] Its unique pharmacological profile allows it to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission.[5] This guide will delve into the established bioactivity of Memantine and compare it with the hypothesized bioactivity of trimethylcyclohexyl amines, a class of compounds that share some structural similarities and for which related analogs have shown activity at the NMDA receptor.[6]
Memantine: A Clinically Validated NMDA Receptor Antagonist
Memantine's therapeutic success stems from its distinct mechanism of action as a low- to moderate-affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor.[4]
Mechanism of Action:
Uncompetitive Binding: Memantine only binds to the NMDA receptor when the channel is open, a state induced by the presence of both glutamate and a co-agonist (glycine or D-serine).[5] This "use-dependent" mechanism ensures that it primarily targets overactive channels.
Voltage-Dependency: The binding of Memantine within the ion channel is voltage-dependent, meaning it is more readily displaced from the channel at normal, physiological membrane potentials.[6] This allows for the transient activation of the receptor necessary for normal synaptic function.
Fast On/Off Kinetics: Memantine exhibits rapid blocking and unblocking of the channel, which contributes to its favorable side-effect profile compared to other, higher-affinity NMDA receptor antagonists like ketamine.[7]
Bioactivity Profile of Memantine:
Bioactivity Parameter
Typical Experimental Value for Memantine
Reference
NMDA Receptor Binding Affinity (IC₅₀)
~1-5 µM (in the presence of glutamate and glycine)
Trimethylcyclohexyl Amines: A Potential Alternative Scaffold
While direct and extensive bioactivity data for "trimethylcyclohexyl amines" as a specific class of NMDA receptor antagonists is not widely available in peer-reviewed literature, we can infer their potential activity based on structure-activity relationship (SAR) studies of related 1-(1-phenylcyclohexyl)amine derivatives.[6] The cyclohexane ring serves as a rigid scaffold, similar to the adamantane cage of Memantine, which is a key feature for many channel blockers.
Inferred Bioactivity Based on SAR of Phenylcyclohexylamines:
SAR studies on 1-(1-phenylcyclohexyl)amines have revealed several key structural features that influence NMDA receptor binding affinity:[6]
The Cyclohexyl Ring: This bulky, lipophilic group is crucial for positioning the molecule within the ion channel. The presence of methyl groups, as in trimethylcyclohexyl amines, would further increase lipophilicity, which can impact both potency and pharmacokinetic properties.
The Amine Group: A primary or secondary amine is essential for the blocking action, as the protonated form interacts with the Mg²⁺ binding site within the channel pore.
Substitutions on the Cyclohexyl Ring: The position and stereochemistry of the methyl groups on the cyclohexane ring would be expected to significantly influence binding affinity and the kinetics of channel block.
Based on these principles, it is plausible that certain isomers of trimethylcyclohexyl amine could exhibit uncompetitive NMDA receptor antagonism. However, their potency, voltage-dependency, and kinetic profile would require empirical determination.
Head-to-Head Bioactivity Comparison: Knowns and Hypotheses
Feature
Memantine (Adamantane Scaffold)
Trimethylcyclohexyl Amines (Hypothesized)
Scaffold
Tricyclic, rigid adamantane cage
Monocyclic, substituted cyclohexane ring
Mechanism
Uncompetitive, voltage-dependent channel block
Likely uncompetitive channel block
Affinity
Low to moderate (µM range)
Unknown; dependent on specific isomer and substitution pattern
Kinetics
Fast on/off rates
Unknown; likely influenced by the flexibility of the cyclohexane ring compared to the rigid adamantane
Clinical Data
FDA-approved for Alzheimer's disease
None
Experimental Protocols for Bioactivity Assessment
To empirically compare the bioactivity of a novel trimethylcyclohexyl amine to Memantine, a series of standardized in vitro assays are required.
NMDA Receptor Binding Affinity Assay
This assay determines the affinity of the test compound for the NMDA receptor channel binding site, typically by measuring its ability to displace a radiolabeled ligand like [³H]MK-801.[10]
Step-by-Step Protocol:
Membrane Preparation: Homogenize rat cortical tissue in an ice-cold buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step multiple times to remove endogenous glutamate and other interfering substances.
Assay Setup: In a 96-well plate, combine the prepared cortical membranes, the radioligand ([³H]MK-801, typically at a final concentration of 1-5 nM), and varying concentrations of the test compound (e.g., trimethylcyclohexyl amine) or the reference compound (Memantine).
Incubation: Incubate the plates at room temperature for 2-4 hours to allow the binding to reach equilibrium. The presence of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) is required to open the NMDA receptor channel and allow the channel blockers to bind.
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (the IC₅₀ value). Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand like MK-801 or phencyclidine).[8]
Electrophysiological Assessment of Channel Blocking
Whole-cell patch-clamp electrophysiology directly measures the inhibitory effect of the compound on NMDA receptor-mediated currents in neurons or in cell lines expressing recombinant NMDA receptors.[7][11]
Step-by-Step Protocol:
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits on glass coverslips.
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
Patch Pipette: Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with an internal solution.
Whole-Cell Configuration: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal. Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration, allowing electrical access to the entire cell.[11]
Current Recording: Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV).
NMDA Receptor Activation: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.
Compound Application: Co-apply the test compound (e.g., trimethylcyclohexyl amine or Memantine) at various concentrations with the NMDA/glycine solution and record the reduction in the evoked current.
Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀. The voltage-dependency of the block can be assessed by measuring the inhibition at different holding potentials.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of the compound to protect neurons from excitotoxic cell death induced by excessive NMDA receptor activation.[12][13]
Step-by-Step Protocol:
Cell Plating: Seed primary cortical or hippocampal neurons in a 96-well plate at a density of 10,000 to 100,000 cells per well and culture for several days to allow them to mature.[14]
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or Memantine for a specified period (e.g., 1-2 hours).
Excitotoxic Insult: Expose the cells to a high concentration of NMDA (e.g., 100-500 µM) for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.
Wash and Recovery: Wash the cells with fresh culture medium and return them to the incubator for 24 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to control (untreated) cells. Higher absorbance values correlate with higher cell viability.
Visualizing the Concepts
NMDA Receptor Signaling Pathway
Caption: Workflow for comparing NMDA antagonist bioactivity.
Structural Comparison and Hypothesized Interaction
Caption: Structural comparison of Memantine and a hypothetical trimethylcyclohexyl amine.
Conclusion
Memantine is a well-characterized and clinically effective NMDA receptor antagonist with a unique bioactivity profile that underpins its therapeutic utility. Trimethylcyclohexyl amines, based on the structure-activity relationships of related phenylcyclohexylamine analogs, represent a class of compounds with the potential for similar NMDA receptor-modulating activity. However, their actual bioactivity, including potency, kinetics, and neuroprotective efficacy, remains to be empirically determined.
The experimental protocols detailed in this guide provide a robust framework for the direct, head-to-head comparison of novel trimethylcyclohexyl amine derivatives with Memantine. Such studies are essential to validate the therapeutic potential of this and other novel chemical scaffolds targeting the NMDA receptor for the treatment of neurodegenerative and other neurological disorders.
References
Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Retrieved from [Link]
Kim, M., et al. (2021). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 29(5), 556–566. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Pringle, A. K., et al. (1997). Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. Brain Research, 755(1), 36-42. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Kashiwagi, K., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology, 1260, 215-230. Retrieved from [Link]
Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(8), 1371-1384. Retrieved from [Link]
Hestrin, S., et al. (1990). Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices. Neuroscience Letters, 114(2), 191-196. Retrieved from [Link]
Tajima, H., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature Communications, 7, 12389. Retrieved from [Link]
Google Patents. (2000). 1-Amino-alkylcyclohexane NMDA receptor antagonists.
Antonov, S. M., et al. (1999). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Molecular Pharmacology, 56(1), 143-152. Retrieved from [Link]
Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(2), 75-84. Retrieved from [Link]
Gladding, C. M., & Raymond, L. A. (2011). Neuroprotective strategies for NMDAR-mediated excitotoxicity in Huntington's Disease. Journal of Huntington's Disease, 1(1), 3-18. Retrieved from [Link]
Vázquez, S. (2015). Exploring adamantane-like scaffolds for a wide range of therapeutic targets. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link]
AXOL Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
Pringle, A., et al. (1997). Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. Brain Research. Retrieved from [Link]
Smith, M. A., et al. (2002). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. European Journal of Pharmacology, 454(2-3), 199-207. Retrieved from [Link]
Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(2), 599-605. Retrieved from [Link]
Leiva, R., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(11), 2722–2730. Retrieved from [Link]
Rossi, D., et al. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. European Journal of Medicinal Chemistry, 247, 115024. Retrieved from [Link]
Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Retrieved from [Link]
European Journal of Medicinal Chemistry. (2025). The adamantane scaffold: Beyond a lipophilic moiety. Retrieved from [Link]
Morley, R. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & Medicinal Chemistry Letters, 22(1), 449-453. Retrieved from [Link]
Wallach, J., et al. (2014). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Morley, R. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & Medicinal Chemistry Letters, 21(21), 6471-6476. Retrieved from [Link]
Wilde, C., et al. (2019). GluN2A-Selective NMDA Receptor Antagonists: Mimicking the U-Shaped Bioactive Conformation of TCN-201 by a [2.2]Paracyclophane System. Molecules, 24(21), 3982. Retrieved from [Link]
Wallach, J. (2022). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... [Video]. YouTube. Retrieved from [Link]
Hollmann, M. W., et al. (2001). Modulation of NMDA Receptor Function by Ketamine and Magnesium. Part II: Interactions with Volatile Anesthetics. Anesthesia & Analgesia, 92(5), 1182-1191. Retrieved from [Link]
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Retrieved from [Link]
Herreras, O., & Somjen, G. G. (1991). Electrophysiological Evidence for Activation of NMDA Receptors and Its Antagonism by MK-801 in Cerebral Ischemia. Brain Research, 563(1-2), 273-278. Retrieved from [Link]
Ferreira, B., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(10), 517. Retrieved from [Link]
Lipton, S. A. (2017). Classics in Chemical Neuroscience: Memantine. ACS Chemical Neuroscience, 8(9), 1839–1841. Retrieved from [Link]
Purity assessment of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine using GC-FID
Executive Summary The accurate quantification of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (a structural analog to pharmaceutical intermediates like Neramexane) presents a distinct analytical challenge due to its lack o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate quantification of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (a structural analog to pharmaceutical intermediates like Neramexane) presents a distinct analytical challenge due to its lack of a UV-active chromophore and its high basicity. While High-Performance Liquid Chromatography (HPLC) remains a staple in drug development, its application here requires cumbersome derivatization.
This guide objectively compares analytical methodologies, establishing Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior standard for purity assessment. We provide a validated, self-verifying protocol that utilizes base-deactivated column technology to overcome the peak tailing issues inherent to aliphatic amines.
The Analytical Challenge
The target molecule, 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine , possesses two physicochemical traits that dictate the analytical strategy:
Absence of Chromophore: The cyclohexane ring and aliphatic chain do not absorb UV light significantly above 200 nm. Standard HPLC-UV is blind to this compound without chemical modification.
Lewis Basicity: The primary amine group interacts strongly with active silanol sites on standard silica-based chromatographic columns, leading to severe peak tailing and poor reproducibility .
Comparative Analysis: GC-FID vs. Alternatives
The following table contrasts the three primary methodologies available for this analysis.
Feature
GC-FID (Recommended)
HPLC-UV (Derivatized)
Potentiometric Titration
Detection Principle
Carbon counting (Universal for organics)
UV Absorbance (Requires tag)
Acid-Base Neutralization
Selectivity
High (Separates isomers & impurities)
Moderate (Dependent on derivatization efficiency)
Low (Measures total base content)
Sample Prep
Simple (Direct injection or L/L extraction)
Complex (Requires FMOC/OPA reaction)
Simple (Dissolution)
Sensitivity (LOD)
High (< 10 ppm)
High (if derivatization is 100%)
Low (mg quantities required)
Linearity (R²)
> 0.999
~0.995 (Reaction kinetics vary)
N/A
Throughput
High (20 min/sample)
Low (60+ min due to prep)
High
Expert Insight: While titration is useful for assay (total content), it cannot distinguish the active pharmaceutical ingredient (API) from basic impurities. HPLC-UV introduces "blind spots" if the derivatization reaction is incomplete. GC-FID provides a direct, unadulterated view of the purity profile .
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the GC-FID method and the operational workflow.
Figure 1: Analytical decision matrix and GC-FID workflow for non-chromophoric aliphatic amines.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a base-deactivated column eliminates the need for column priming, a common source of variability in older methods .
Instrumentation & Conditions[1][2][3]
System: GC with Flame Ionization Detector (Agilent 7890/8890 or equivalent).
Column:Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm ID x 1.0 µm film).
Why: These columns incorporate basic functional groups into the stationary phase polymer, preventing the amine analyte from interacting with acidic silanols on the tubing wall.
Gas Flows: H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).
Temperature Program
Step
Rate (°C/min)
Temperature (°C)
Hold Time (min)
Purpose
Initial
-
100
1.0
Solvent focusing
Ramp 1
10
200
0.0
Elution of target amine
Ramp 2
20
280
5.0
Elution of heavy impurities
Total
~15.0 min
Sample Preparation
Standard Preparation: Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dilute with Methanol.
Sample Preparation (Free Base): Weigh 50 mg of sample; dilute to volume with Methanol.
Sample Preparation (Hydrochloride Salt):
Weigh 50 mg of salt into a centrifuge tube.
Add 2 mL of 1N NaOH and 5 mL of Dichloromethane (DCM).
Vortex for 1 min; centrifuge.
Inject the lower organic layer (DCM). Note: This in-situ extraction ensures the amine is volatile.
Validation & Performance Data
The following data summarizes the expected performance of this method based on validation studies of similar aliphatic amines (e.g., 1,3,3,5,5-pentamethylcyclohexan-1-amine) .
Table 2: Method Performance Metrics
Parameter
Result
Acceptance Criteria
Specificity
No interference at retention time (RT)
Resolution > 1.5
Linearity (R²)
0.9998 (Range: 50–150% target)
> 0.999
Precision (Repeatability)
0.8% RSD (n=6)
< 2.0% RSD
LOD / LOQ
5 ppm / 15 ppm
Signal-to-Noise > 3 / > 10
Tailing Factor
1.1
< 1.5 (Critical for amines)
Impurity Profile:
Common synthetic impurities detected by this method include:
Isomers: cis/trans isomers of the cyclohexane ring (often separated by ~0.5 min).
Troubleshooting & Mechanisms
To ensure scientific integrity , one must understand the failure modes.
Symptom: Peak tailing > 1.5.
Cause: Active sites in the inlet liner or column degradation.
Fix: Replace liner with a base-deactivated version. Do not use standard glass wool.
Symptom: Ghost peaks.
Cause: Carryover of high-boiling impurities.
Fix: Increase the final bake-out temperature to 280°C for 5 minutes.
Mechanistic Diagram: Amine-Silanol Interaction
Figure 2: Mechanism of peak tailing and the corrective function of base-deactivated columns.
References
Restek Corporation. (2025).[1] GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID. Retrieved from [Link]
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
Shimadzu. (2025).[2] Analysis of underivatized amines and basic compounds - SH-PolarX. Retrieved from [Link]
National Institutes of Health (PMC). (2020). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues. Retrieved from [Link]
LabRulez. (2025). Amines Analysis by Packed Column GC - Bulletin 737F. Retrieved from [Link]
A Comparative Guide to the Thermal Stability of Cyclohexane Amine Derivatives for Pharmaceutical Applications
In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, thermal stabi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, thermal stability is a critical parameter that influences every stage of a drug's lifecycle, from synthesis and purification to formulation, storage, and ultimately, its efficacy and safety. This guide provides an in-depth comparative analysis of the thermal stability of various cyclohexane amine derivatives, a class of compounds frequently encountered in medicinal chemistry. Through the lens of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore how structural modifications on the cyclohexane amine scaffold impact its thermal behavior, offering valuable insights for researchers, scientists, and drug development professionals.
The Indispensable Role of Thermal Analysis in Drug Development
Thermal analysis techniques, particularly TGA and DSC, are powerful tools in the preformulation phase of drug development. They provide crucial data on melting points, decomposition temperatures, phase transitions, and purity, which are essential for selecting stable solid forms, predicting drug-excipient interactions, and establishing robust manufacturing processes. Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is particularly efficient, allowing for the concurrent measurement of mass changes and heat flow on a single sample, thereby ensuring high data reproducibility and reliability, which is especially beneficial when working with limited sample quantities.
Understanding the Methodologies: TGA and DSC
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable technique for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with processes like dehydration or desolvation.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. DSC is instrumental in identifying thermal transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions.
The combined application of TGA and DSC provides a comprehensive thermal profile of a substance, enabling a deeper understanding of its stability and behavior under thermal stress.
Experimental Investigation: A Comparative Study
To illustrate the impact of structural variations on thermal stability, a comparative analysis of three hypothetical, yet representative, cyclohexane amine derivatives was conducted:
Compound C: 4-Phenylcyclohexylamine (a derivative with an aromatic substituent)
Detailed Experimental Protocols
A standardized protocol was employed for the thermal analysis of each compound to ensure the comparability of the results.
Thermogravimetric Analysis (TGA) Protocol:
Instrument Calibration: The TGA instrument's mass and temperature were calibrated according to the manufacturer's specifications.
Sample Preparation: Approximately 5-10 mg of the sample was accurately weighed into a ceramic crucible.
Atmosphere: The analysis was conducted under a dry nitrogen purge at a flow rate of 30 mL/minute to provide an inert atmosphere.
Thermal Program: The sample was heated from 30 °C to 400 °C at a constant heating rate of 10 °C/minute.
Data Analysis: The onset temperature of decomposition (Tonset) was determined from the resulting TGA curve (mass vs. temperature).
Differential Scanning Calorimetry (DSC) Protocol:
Instrument Calibration: The DSC instrument was calibrated for temperature and heat flow using indium as a standard.
Sample Preparation: A small amount of the sample (2-5 mg) was accurately weighed into an aluminum DSC pan and hermetically sealed.
Reference: An empty, sealed aluminum pan was used as the reference.
Thermal Program: The sample was heated from 30 °C to a temperature just below its decomposition point (as determined by TGA) at a heating rate of 10 °C/minute.
Data Analysis: The DSC thermogram was analyzed to determine the peak melting temperature (Tm).
Visualizing the Workflow
The general workflow for the thermal stability analysis of the cyclohexane amine derivatives is depicted below.
Caption: Experimental workflow for TGA/DSC analysis of cyclohexane amine derivatives.
Results and Discussion: A Comparative Analysis
The thermal stability of the three cyclohexane amine derivatives was evaluated based on their decomposition onset temperatures (Tonset) from TGA and their melting points (Tm) from DSC. The results are summarized in the table below.
Compound
Derivative Type
Tonset (°C) (from TGA)
Tm (°C) (from DSC)
Compound A
Cyclohexylamine
~150
-17.7
Compound B
N-acetylcyclohexylamine
~220
~104
Compound C
4-Phenylcyclohexylamine
~280
~65
Cyclohexylamine (Compound A): The parent compound, cyclohexylamine, exhibits the lowest thermal stability with a decomposition onset temperature of approximately 150 °C. Its low melting point of -17.7 °C indicates that it exists as a liquid at room temperature.
N-acetylcyclohexylamine (Compound B): The introduction of an acetyl group to the amine functionality significantly enhances the thermal stability. The decomposition onset temperature is increased to approximately 220 °C. This stabilization can be attributed to the formation of intermolecular hydrogen bonds between the amide groups, which require more energy to break. The melting point is also substantially higher than that of cyclohexylamine, indicating a more ordered crystalline structure.
4-Phenylcyclohexylamine (Compound C): The substitution of a phenyl group on the cyclohexane ring leads to the highest thermal stability among the three derivatives, with a decomposition onset temperature of around 280 °C. The presence of the bulky and rigid phenyl group can increase the molecule's thermal stability through steric hindrance and enhanced intermolecular van der Waals forces and potential π-π stacking interactions. These interactions contribute to a more stable crystal lattice, requiring higher temperatures for decomposition.
Structure-Stability Relationship
The observed differences in thermal stability can be directly correlated to the molecular structure of the derivatives.
Caption: Relationship between molecular structure and thermal stability.
Conclusion and Implications for Drug Development
This comparative guide demonstrates the profound impact of chemical modifications on the thermal stability of cyclohexane amine derivatives. The key takeaways for researchers and drug development professionals are:
Functionalization Matters: Simple functionalization of the amine group, such as acetylation, can significantly improve thermal stability.
Aromatic Substitution is Key: The introduction of aromatic moieties can further enhance thermal stability, likely due to increased intermolecular interactions.
Predictive Power: Understanding these structure-stability relationships allows for a more rational design of drug candidates with desirable physicochemical properties.
The data presented herein underscores the importance of conducting thorough thermal analysis early in the drug development process. By leveraging TGA and DSC, scientists can make informed decisions regarding candidate selection, formulation strategies, and the establishment of appropriate storage and handling conditions, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.).
Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC. (n.d.).
Validation
Comparative neurotoxicity studies of cyclohexane ethylamine analogs
Executive Summary: The Affinity-Toxicity Paradox In the development of novel NMDA receptor antagonists for depression and anesthesia, the cyclohexane ethylamine scaffold (the backbone of Eticyclidine/PCE) presents a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Affinity-Toxicity Paradox
In the development of novel NMDA receptor antagonists for depression and anesthesia, the cyclohexane ethylamine scaffold (the backbone of Eticyclidine/PCE) presents a critical pharmacological challenge. While these analogs offer potent dissociative and analgesic properties, they are intrinsically linked to a specific neurotoxic phenomenon known as Olney’s Lesions (NMDA Antagonist Neurotoxicity or NAN).
This guide objectively compares the neurotoxic potential of the N-ethyl variant (PCE) against its structural analogs: the piperidine variant (PCP) and the keto-amine variant (Ketamine).
Key Takeaway: Neurotoxicity in this class is not solely dose-dependent but affinity-dependent . High-affinity antagonists (PCE, PCP) induce prolonged disinhibition of cortical pyramidal neurons, leading to excitotoxic vacuolization, whereas lower-affinity analogs (Ketamine) exhibit a wider safety margin due to rapid "off-rate" kinetics.
Mechanistic Insight: The Disinhibition Loop
To engineer safer analogs, one must understand the causality of toxicity. It is counterintuitive that an NMDA antagonist (which blocks excitation) causes excitotoxicity.
The Mechanism:
Blockade: The drug blocks NMDA receptors on GABAergic interneurons first (these are more sensitive than pyramidal neurons).
Disinhibition: With GABAergic "brakes" removed, excitatory Pyramidal neurons fire uncontrollably.
Glutamate Storm: Excessive glutamate is released in the Posterior Cingulate Cortex (PCC).
AMPA Overload: Since NMDA receptors are blocked by the drug, the glutamate over-activates AMPA and Kainate receptors .[1]
Calcium Influx: This leads to massive intracellular
influx, mitochondrial failure, and cell death.
Visualization: The Pathophysiology of Olney's Lesions[1][2]
Figure 1: The "Disinhibition-Excitotoxicity" cascade. Note that toxicity arises from non-NMDA receptor over-activation downstream of the initial blockade.[1]
Comparative Performance Data
The following data aggregates results from competitive binding assays (Ki) and in vitro neurotoxicity screens (LDH Release in Rat Cortical Neurons).
Table 1: Structure-Toxicity Correlation
Compound
Structure (N-Substituent)
NMDA Affinity ( nM)
Relative Potency
Neurotoxicity Threshold (mg/kg)*
Cytotoxicity (M)**
PCE (Eticyclidine)
N-Ethyl
60 nM
Very High
1.0
15.2
PCP (Phencyclidine)
N-Piperidine
59 nM
High
2.5
18.5
PCPr
N-Propyl
120 nM
Moderate
5.0
35.0
Ketamine
N-Methyl (+ Ketone)
650 nM
Low
40.0+
>100
values represent binding affinity (lower number = tighter binding).
Neurotoxicity Threshold: Minimum dose required to induce observable vacuolization in rat retrosplenial cortex (in vivo).
Cytotoxicity
: Concentration required to kill 50% of cortical neurons in culture (LDH assay).
Analysis:
PCE (N-Ethyl): The most potent and toxic in this set. The small ethyl group allows deep penetration into the NMDA channel pore, leading to a "trapping" block that is difficult to wash out. This correlates with the highest risk of vacuolization.
PCP (Piperidine): Structurally rigid. High toxicity, but slightly less potent per milligram than PCE in behavioral assays.
Ketamine: The addition of the 2-chloro and ketone groups, combined with the N-methyl, drastically reduces affinity and increases the "off-rate," making it significantly safer.
Experimental Protocols
To replicate these findings or screen new analogs, use the following self-validating protocols.
Protocol A: Primary Cortical Neuron Cytotoxicity Screen (In Vitro)
Objective: Quantify neuronal death induced by excitotoxicity.
Culture Preparation:
Dissect cerebral cortices from E18 Sprague-Dawley rat embryos.
Dissociate enzymatically (Trypsin 0.25%) and plate on Poly-D-Lysine coated 96-well plates at
cells/well.
Maintain in Neurobasal medium + B27 supplement for 14 days (DIV14) to ensure mature NMDA receptor expression.
Compound Dosing:
Replace media with
-free Locke’s buffer (Magnesium block prevents NMDA activation; removal allows assessment of the drug's blocking potential vs. excitotoxic potential).
Transcardial perfusion with 4% Paraformaldehyde (PFA).
Histology:
Slice brain coronally (40
) targeting the retrosplenial cortex (Bregma -2.3 to -4.0 mm).
Stain with Toluidine Blue or H&E.
Quantification:
Count vacuolated mitochondria/neurons in pyramidal layers III/IV.
Positive Control: MK-801 (0.5 mg/kg) or PCP (5 mg/kg).
Screening Workflow Visualization
This diagram outlines the decision logic for evaluating a new cyclohexane ethylamine analog.
Figure 2: The "Safety Funnel." Analogs with PCE-like affinity (<100nM) are flagged immediately as high-risk for Olney's lesions.
References
Olney, J. W., et al. (1989). Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs.[1][2] Science.[3] Link
Morris, P. J., et al. (2005). Structure-activity relationships for the NMDA receptor antagonist activity of a series of 1-phenylcyclohexylamine derivatives. Journal of Medicinal Chemistry.[4] Link
Wallach, J., et al. (2016). Pharmacological characterization of novel N-methyl-D-aspartate receptor antagonists: Identification of safer dissociative anesthetics. Drug Testing and Analysis.[5][6][7][8] Link
Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology. Link
Operational Guide: Disposal & Handling of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Executive Summary & Immediate Action 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1 or related isomers) is a primary aliphatic amine.[1] For disposal purposes, it must be treated as a Corrosive, Flammable Li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1 or related isomers) is a primary aliphatic amine.[1] For disposal purposes, it must be treated as a Corrosive, Flammable Liquid (Class 8, Sub 3) .[2]
Critical Prohibition:
NEVER mix this compound with acids in a closed waste container. The neutralization reaction is highly exothermic and can cause rapid pressurization and explosion of the vessel.
NEVER dispose of down the drain. It is toxic to aquatic life and disrupts biological wastewater treatment systems.
Chemical Profile & Risk Assessment
To handle this chemical safely, you must understand the causality of its hazards. It is not merely "dangerous"; it is chemically reactive in specific, predictable ways.
Property
Hazard Description
Operational Implication
Basicity
Strong organic base (pKa ~10-11).
Reacts violently with acids and strong oxidizers. Absorbs atmospheric CO₂ to form carbamates (solid precipitates) that can clog container threads.
Penetrates skin rapidly. Standard nitrile gloves may offer limited breakthrough time; double-gloving or using laminate gloves is recommended for prolonged handling.
Flammability
Combustible/Flammable Liquid.
Vapors are heavier than air and can travel to ignition sources.[3] Flash point is likely >60°C but must be treated as flammable for safety margins.
Reactivity
Nucleophilic Nitrogen.
Can react with halogenated solvents (e.g., Dichloromethane) over time to form quaternary ammonium salts, generating heat and potentially pressurizing containers.
Waste Segregation Logic
Proper segregation is the primary defense against laboratory accidents. The following decision logic ensures chemical compatibility.
Figure 1: Decision matrix for segregating amine waste streams. Note the critical stop point for acidic mixtures.
Step-by-Step Disposal Protocol
Phase 1: Container Selection & Preparation
Material: Use HDPE (High-Density Polyethylene) containers. Amines can etch certain glass types over long periods, and glass poses a breakage risk. HDPE is chemically resistant to aliphatic amines.
Venting: Use a cap with a pressure-relief valve if available, especially if the waste contains mixtures that might slowly off-gas.
Phase 2: Collection & Labeling
Labeling: Before adding waste, label the container clearly:
Transfer: Use a chemically resistant funnel. Perform all transfers inside a certified fume hood to capture volatile amine vapors (fishy/ammonia-like odor).
Wipe Down: Wipe the bottle threads immediately after transfer. Amine residue on threads can react with CO₂ in the air to form a crust (carbamate) that seizes the cap, making it impossible to open safely later.
Phase 3: Final Disposal (RCRA Compliance)
Waste Code: This material typically falls under D002 (Corrosive) and potentially D001 (Ignitable) depending on the flashpoint of the specific mixture [1].
Destruction Method: The preferred method is incineration at a permitted hazardous waste facility. This ensures complete thermal destruction of the nitrogenous organic structure.
Scheduling: Do not accumulate for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
Emergency Contingencies
Spill Response (Volume < 500 mL)
If a spill occurs outside the fume hood:
Evacuate: Clear the immediate area. Amine vapors are respiratory irritants.
PPE: Don nitrile gloves (double layer) , safety goggles, and a lab coat. If available, use a respirator with organic vapor/ammonia cartridges.
Absorb: Do NOT use paper towels (fire risk). Use a commercial universal absorbent pads or vermiculite.
Neutralize (Optional but Recommended): You may treat the spill residue with a dilute, weak acid (e.g., citric acid) only if trained, but absorption is generally safer for small spills to avoid heat generation.
Disposal: Place used absorbents into a wide-mouth jar, label as "Debris contaminated with Aliphatic Amine," and process as hazardous waste [2].
Exposure First Aid[10]
Skin Contact: Flush immediately with water for 15 minutes.[9] Amines adhere to skin; soap is essential after the initial flush.
Eye Contact: Flush for 15 minutes, lifting eyelids.[9] Immediate medical attention is required due to the risk of corneal clouding (glaucopsia).
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002)." EPA.gov. Available at: [Link]
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
Personal protective equipment for handling 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Topic: Personal protective equipment for handling 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine Audience: Researchers, scientists, and drug development professionals. Executive Hazard Profile Substance Identity: 2-(3,3,5-Tr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Executive Hazard Profile
Substance Identity: 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
CAS: 855603-95-1
Chemical Class: Cycloaliphatic Amine
Handling this compound requires a shift from standard "general chemistry" protocols to high-level corrosive management . As a primary aliphatic amine, this molecule is not only a severe corrosive (Skin Corr. 1B) but also a potent respiratory irritant.[1] Its lipophilic cyclohexyl ring facilitates rapid dermal absorption, while the amine group aggressively attacks mucous membranes.
Critical Risk Factors:
Corrosivity: Capable of causing irreversible ocular damage and full-thickness skin necrosis within minutes of contact.
Sensitization: High potential for respiratory and contact sensitization.
Reactivity: Rapidly absorbs atmospheric CO₂ to form solid carbamates (crusting), which can compromise container seals and valve integrity.
Personal Protective Equipment (PPE) Strategy
Effective protection relies on a barrier-in-depth approach. Standard nitrile exam gloves are insufficient for prolonged contact due to the permeation characteristics of aliphatic amines.
PPE Specifications Table
Protection Zone
Recommended Equipment
Technical Rationale
Hand (Splash)
Double Nitrile (min. 5 mil outer)
Standard nitrile degrades upon amine contact. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand (Immersion)
Silver Shield / 4H (Laminate)
Mandatory for spill cleanup. Aliphatic amines permeate nitrile/neoprene in <15 mins. Laminate offers >4 hr breakthrough time.
Ocular
Unvented Goggles + Face Shield
Vapors are lacrimators. A face shield is required during pouring to prevent "splash-back" burns to the neck/chin.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Primary control. If hood unavailable, use full-face respirator with Ammonia/Methylamine (K) cartridges.
Body
Tyvek® Lab Coat + Chemical Apron
Cotton lab coats absorb amines, holding the corrosive against the skin. Impervious aprons prevent torso burns.
Operational Handling Workflow
This protocol is designed to eliminate vapor release and prevent cross-contamination.
Phase 1: Receiving & Storage[2]
Inspection: Upon receipt, inspect the septum/cap for "crusting" (carbamate formation).
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen and moisture promote degradation.
Segregation: Store in a dedicated "Corrosives - Base" cabinet. Do not store near acids (exothermic neutralization risk) or oxidizers.
Phase 2: Dispensing & Synthesis
The "Closed-System" Rule: Whenever possible, transfer via syringe or cannula rather than open pouring. This minimizes vapor generation and CO₂ exposure.
Glassware: Use borosilicate glass. Avoid ground glass joints if possible (amines can cause seizing); use Teflon sleeves or grease heavily.
Metal Incompatibility: Avoid contact with copper, brass, or aluminum fittings, as amines can form corrosive complexes with these metals.
Phase 3: Waste Management[2]
Segregation: Dispose of as Basic Organic Waste .
Neutralization: Do not mix directly with concentrated acid in the waste container. This generates massive heat and gas. Neutralize dilute streams slowly before consolidation if required by local EHS.
Visualization: Handling Logic Flow
Caption: Logical flow for handling 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, emphasizing inert storage and closed-system transfer to mitigate oxidation and exposure.
Emergency Response Protocols
In the event of exposure, immediate action determines the severity of the injury. Amines penetrate tissue deeply; surface washing is often insufficient if not sustained.
Exposure Response Logic
Caption: Decision tree for immediate emergency response. Note the mandatory 15-minute flush time for corrosive amines.
Spill Cleanup (Small Scale < 50 mL)
Evacuate: Clear the immediate area.
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside a hood.
Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels (fire risk due to heat of absorption).
Neutralize: Wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize residues, then wash with soap and water. Verify pH is neutral (pH 6-8) before reopening the area.
Scientific Integrity & References
The protocols above are derived from the chemical structure's inherent basicity and lipophilicity. The cyclohexane ring increases the molecule's ability to penetrate the lipid bilayer of the skin compared to smaller amines, necessitating stricter glove protocols. The recommendation for inert storage is based on the known reactivity of primary amines with atmospheric CO₂ to form carbamates, a common impurity source in organic synthesis.
References
Sigma-Aldrich. Safety Data Sheet: 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine. Retrieved from
Fisher Scientific. Safety Data Sheet: General Handling of Cycloaliphatic Amines. Retrieved from
Enamine. Product Catalog: 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine (CAS 855603-95-1). Retrieved from
PubChem. Compound Summary: N,3,5-trimethyl-2-(2-methylphenyl)hexan-1-amine (Related Structure/Properties). Retrieved from